N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h1-10H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPMYYJSUCSYSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
The following technical guide details the chemical properties, synthesis, and biological relevance of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.
Executive Summary & Compound Identity
This compound is a synthetic small molecule belonging to the class of 2-aminothiazole benzamides . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore for kinase inhibitors, antimicrobial agents, and non-steroidal anti-inflammatory drugs (NSAIDs). The molecule combines a lipophilic 4-chlorophenyl moiety with a rigid thiazole core, linked via an amide bond to a phenyl ring, optimizing it for hydrophobic pocket binding in protein targets.
Physiochemical Profile
| Property | Value (Experimental/Calc.) | Relevance |
| IUPAC Name | This compound | Standard Identification |
| Molecular Formula | C₁₆H₁₁ClN₂OS | Stoichiometry |
| Molecular Weight | 314.79 g/mol | Mass Spectrometry Target |
| LogP (Calc.) | ~4.5 - 5.1 | High Lipophilicity (Poor aq.[1] solubility) |
| H-Bond Donors | 1 (Amide NH) | Target Binding / Permeability |
| H-Bond Acceptors | 3 (Thiazole N, Amide O, Thiazole S) | Target Binding |
| Melting Point | >200 °C (Typical for class) | Solid-state stability |
| Solubility | DMSO, DMF (High); Ethanol (Mod.); Water (Negligible) | Formulation/Assay Solvent |
Synthesis & Reaction Mechanisms
The synthesis of this compound follows a convergent two-step protocol: the Hantzsch Thiazole Synthesis followed by Schotten-Baumann Amide Coupling .
Step 1: Hantzsch Thiazole Cyclization
This step constructs the 2-aminothiazole core.[2] The reaction involves the condensation of 4-chlorophenacyl bromide (α-haloketone) with thiourea .
-
Mechanism: The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon of the phenacyl bromide (S_N2). The intermediate undergoes intramolecular cyclization via the nitrogen attacking the carbonyl carbon, followed by dehydration to aromatize the thiazole ring.[2]
-
Critical Control Point: The reaction is typically performed in refluxing ethanol. The product precipitates as a hydrobromide salt, requiring neutralization with a base (e.g., NH₄OH or Na₂CO₃) to liberate the free amine.
Step 2: N-Acylation (Amide Coupling)
The free amine 2-amino-4-(4-chlorophenyl)thiazole is acylated using benzoyl chloride .
-
Mechanism: Nucleophilic acyl substitution. The exocyclic amine of the thiazole attacks the carbonyl carbon of benzoyl chloride. A base (pyridine or triethylamine) is essential to scavenge the HCl byproduct and drive the equilibrium forward.
-
Selectivity: The exocyclic amine is significantly more nucleophilic than the ring nitrogen, ensuring regioselective acylation at the N-position.
Synthesis Workflow Diagram
Caption: Convergent synthesis pathway via Hantzsch cyclization and subsequent N-acylation.
Detailed Experimental Protocols
Protocol A: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole
-
Reagents: 4-Chlorophenacyl bromide (10 mmol), Thiourea (11 mmol), Absolute Ethanol (30 mL).
-
Procedure:
-
Dissolve 4-chlorophenacyl bromide in ethanol in a round-bottom flask.
-
Add thiourea and heat the mixture to reflux for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Cool the reaction mixture. A precipitate (HBr salt) will form.
-
Filter the solid and wash with cold ethanol.
-
Neutralization: Suspend the solid in water and adjust pH to ~9–10 using ammonium hydroxide solution.
-
Filter the free amine, wash with water, and dry in a vacuum oven at 50°C.
-
Yield Expectation: 80–90%.[3]
-
Protocol B: Synthesis of this compound
-
Reagents: 2-Amino-4-(4-chlorophenyl)thiazole (5 mmol), Benzoyl chloride (5.5 mmol), Triethylamine (6 mmol) or Pyridine (solvent), Dichloromethane (DCM) (20 mL).
-
Procedure:
-
Dissolve the aminothiazole intermediate in dry DCM (or Pyridine) and cool to 0°C in an ice bath.
-
Add Triethylamine (if using DCM).
-
Add Benzoyl chloride dropwise over 15 minutes to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 4–8 hours.
-
Workup:
-
If Pyridine used: Pour into ice water; the product precipitates. Filter and wash with dilute HCl (to remove pyridine) then water.
-
If DCM used: Wash organic layer with NaHCO₃ (sat.), then Brine. Dry over Na₂SO₄ and evaporate.
-
-
Purification: Recrystallize from Ethanol/DMF mixture or purify via silica gel chromatography (Hexane:EtOAc gradient).
-
Yield Expectation: 70–85%.[3]
-
Spectroscopic Characterization (Expected Data)
Validation of the structure relies on confirming the presence of the amide linkage and the integrity of the thiazole ring.
| Technique | Diagnostic Signal | Assignment |
| ¹H NMR (DMSO-d₆) | δ ~12.5–13.0 ppm (s, 1H) | Amide NH (Deshielded, confirms acylation) |
| δ ~7.8–8.0 ppm (s, 1H) | Thiazole C5-H (Characteristic singlet) | |
| δ ~7.9 & 7.5 ppm (d, 2H each) | 4-Cl-Phenyl (AA'BB' system) | |
| δ ~7.4–8.1 ppm (m, 5H) | Benzoyl Phenyl protons | |
| IR (KBr) | 3200–3400 cm⁻¹ | N-H Stretch |
| 1650–1680 cm⁻¹ | C=O[4] Stretch (Amide I) | |
| ~750 cm⁻¹ | C-Cl Stretch | |
| Mass Spec (ESI) | m/z ~315 [M+H]⁺ | Molecular Ion (Chlorine isotope pattern 3:1) |
Biological Relevance & Pharmacophore Analysis
This molecule is a classic Type II Kinase Inhibitor pharmacophore. The "Head-Linker-Tail" architecture allows it to interact with multiple binding domains within a protein active site.
Structure-Activity Relationship (SAR)
-
4-Chlorophenyl (Tail): Occupies the hydrophobic pocket (e.g., the allosteric site in kinases). The chlorine atom enhances lipophilicity and metabolic stability against P450 oxidation compared to a simple phenyl group.
-
Thiazole (Core): Acts as a rigid scaffold that orients the substituents. The Nitrogen (N3) can serve as a hydrogen bond acceptor.
-
Benzamide (Head): The amide NH is a critical hydrogen bond donor (often to the hinge region of kinases), while the carbonyl oxygen acts as an acceptor.
Pharmacophore Interaction Map
Caption: Structural dissection of the molecule highlighting interaction zones with biological targets.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[5] "Ueber die Synthese von Thiazolverbindungen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[5]
-
General Synthesis of 2-Aminothiazoles: BenchChem. "Synthesis and Potential Applications of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole".
-
Antimicrobial Activity of Thiazole-Benzamides: Bondock, S., et al. (2010). "Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety". European Journal of Medicinal Chemistry, 45(9), 3692-3701.
-
Kinase Inhibitor Scaffolds: Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor". Journal of Medicinal Chemistry, 47(27), 6658–6661.
Sources
Cheminformatics & Synthesis Profile: Chlorophenyl Thiazol-2-yl Benzamide Scaffolds
This guide provides an in-depth technical analysis of Chlorophenyl Thiazol-2-yl Benzamide , a privileged scaffold in medicinal chemistry known for its versatility in kinase inhibition, antimicrobial activity, and potential as a glucokinase activator.
Because the nomenclature "Chlorophenyl Thiazol-2-yl Benzamide" describes a chemical class rather than a single CAS-registered entity, this guide characterizes the two most scientifically relevant isomers utilized in drug discovery:
-
The Core Scaffold: N-(Thiazol-2-yl)-4-chlorobenzamide (The fundamental building block).
-
The Extended Pharmacophore: 4-Chloro-N-(4-phenylthiazol-2-yl)benzamide (A common tri-ring system found in compound libraries).
Physicochemical Specifications
The following data distinguishes the core scaffold from its extended phenyl-substituted derivative. In drug development, the Core Scaffold is often used for fragment-based screening, while the Extended Derivative represents a lead-like molecule with higher lipophilicity.
Table 1: Comparative Molecular Data
| Property | Core Scaffold | Extended Derivative |
| IUPAC Name | N-(1,3-Thiazol-2-yl)-4-chlorobenzamide | 4-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
| Molecular Formula | C₁₀H₇ClN₂OS | C₁₆H₁₁ClN₂OS |
| Average Mass | 238.69 g/mol | 314.79 g/mol |
| Monoisotopic Mass | 237.9968 Da | 314.0281 Da |
| ClogP (Est.) | ~2.3 (Moderate Lipophilicity) | ~4.4 (High Lipophilicity) |
| H-Bond Donors | 1 (Amide NH) | 1 (Amide NH) |
| H-Bond Acceptors | 3 (N, O, S) | 3 (N, O, S) |
| Rotatable Bonds | 2 | 3 |
| Isotope Pattern | ³⁵Cl (100%), ³⁷Cl (32%) | ³⁵Cl (100%), ³⁷Cl (32%) |
Critical Note on Mass Spectrometry: Due to the presence of Chlorine, the mass spectrum will exhibit a characteristic M+2 peak with approximately 33% intensity of the molecular ion (M+), serving as a diagnostic signature for structural validation.
Synthetic Methodology
The synthesis of N-(thiazol-2-yl)benzamides relies on the formation of an amide bond between an activated carboxylic acid derivative and a 2-aminothiazole. The Schotten-Baumann reaction or Acid Chloride coupling is the preferred industrial route due to high yields and simplified purification.
Protocol: Synthesis of N-(Thiazol-2-yl)-4-chlorobenzamide
Objective: Synthesize the core scaffold via nucleophilic acyl substitution.
Reagents
-
Substrate A: 2-Aminothiazole (1.0 eq)[1]
-
Substrate B: 4-Chlorobenzoyl chloride (1.1 eq)
-
Base: Pyridine (solvent/base) or Triethylamine (Et₃N) in Dichloromethane (DCM)
-
Solvent: Anhydrous DCM or THF
Step-by-Step Workflow
-
Preparation: Dissolve 2-Aminothiazole (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂ or Ar).
-
Activation: Add Triethylamine (12 mmol) to the solution and cool the mixture to 0°C using an ice bath.
-
Addition: Dropwise add 4-Chlorobenzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes. Causality: Slow addition prevents exotherms and minimizes di-acylation side products.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Quench & Wash: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash the organic layer with 1N HCl (to remove unreacted amine/pyridine) followed by Brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol to yield white/off-white crystals.
Structural Validation Logic
To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR and MS. The following diagram illustrates the logical flow for structural confirmation.
Visualization: Structural Elucidation Workflow
Caption: Logical workflow for validating the chlorophenyl thiazol-2-yl benzamide scaffold using MS isotope patterns and NMR chemical shifts.
Biological Context & Mechanism
The N-(thiazol-2-yl)benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple diverse biological targets.
Key Biological Targets
-
Kinase Inhibition: The benzamide moiety mimics the adenine ring of ATP, allowing these compounds to function as Type I or Type II kinase inhibitors.
-
Glucokinase Activation (GKA): Derivatives of this scaffold have been investigated for Type 2 Diabetes therapy. The thiazole ring interacts with the allosteric site of glucokinase.
-
Antimicrobial Activity: Specifically, inhibition of bacterial cell division proteins (FtsZ) or fungal succinate dehydrogenase (SDH).
Visualization: Synthetic Pathway to Bioactive Derivatives
The following diagram outlines how the core scaffold is synthesized and subsequently modified to create the extended bioactive derivatives (e.g., C16H11ClN2OS).
Caption: Synthetic pathway distinguishing the formation of the core C10 scaffold versus the extended C16 derivative based on the starting aminothiazole.
References
-
PubChem. (2025).[2][3] 4-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide (CID 697415).[4] National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR. New Journal of Chemistry. Available at: [Link]
-
National Institutes of Health (PMC). (2016). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.[5] PMC.[1] Available at: [Link]
Sources
- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-amino-N-(thiazol-2-yl)benzenesulfonamide, sodium salt | C9H9N3NaO2S2+ | CID 23019786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide | C16H11ClN2OS | CID 697415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-chloro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide (EVT-2912368) | 873076-08-5 [evitachem.com]
The Thiazole-Benzamide Pharmacophore: A Dual-Function Scaffold for Metabolic and Oncological Therapeutics
Executive Summary
The thiazole-benzamide hybrid represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the therapeutic utility of this scaffold, specifically focusing on two distinct mechanisms: Allosteric Glucokinase Activation (GKA) for Type 2 Diabetes and Tyrosine Kinase Inhibition (EGFR/HER2) for oncology.
By fusing the electron-rich thiazole ring with the pharmacokinetically stable benzamide moiety, researchers can exploit a unique Structure-Activity Relationship (SAR). This document provides a blueprint for synthesizing these derivatives, validating their biological activity, and optimizing their metabolic stability.
Part 1: The Pharmacophore Rationale (SAR Analysis)
The therapeutic versatility of thiazole-benzamide derivatives stems from their ability to interact with distinct binding pockets via specific molecular interactions.
The Thiazole Moiety (The "Anchor")
In kinase inhibitors and metabolic activators, the thiazole ring often acts as a hydrogen bond acceptor/donor system.
-
Role: Mimics the adenine ring of ATP in kinase pockets or interacts with specific arginine/cysteine residues in allosteric sites.
-
Optimization: Substitution at the C4 and C5 positions modulates lipophilicity and steric fit.
The Benzamide Linker (The "Director")
The benzamide group provides rigidity, directing the substituents into hydrophobic pockets.
-
Role: In Glucokinase Activators (GKAs), the amide nitrogen forms a critical hydrogen bond with the backbone of the target protein (e.g., Arg63 in GK).
-
Liability: The amide bond is susceptible to hydrolysis; however, ortho-substitution on the phenyl ring can sterically shield this bond, improving metabolic half-life.
Part 2: Therapeutic Case Study A — Metabolic Regulation (Type 2 Diabetes)
Target: Glucokinase (GK), the "glucose sensor" of the pancreas and liver.[1][2] Mechanism: Allosteric Activation.[3]
Unlike insulin secretagogues (sulfonylureas) that can cause hypoglycemia, thiazole-benzamide GKAs function by increasing the enzyme's affinity for glucose (
Mechanism of Action
Thiazole-benzamides bind to the allosteric site of GK (distinct from the catalytic glucose-binding site). This binding stabilizes the "Super-Open" conformation of the enzyme, lowering the threshold for glucose phosphorylation.
Critical Design Challenge: Metabolic Activation
Early generation GKAs containing a 2-aminothiazole moiety faced attrition due to bioactivation . The thiazole ring could be metabolically oxidized to a reactive iminoquinone intermediate, leading to glutathione trapping and potential liver toxicity.
-
Solution: Fusing cycloalkyl rings to the thiazole or introducing electron-withdrawing groups on the benzamide ring reduces the electron density, mitigating oxidative bioactivation [1].
Visualization: GKA Mechanism
Figure 1: Allosteric activation of Glucokinase by thiazole-benzamide derivatives, facilitating glucose phosphorylation.
Part 3: Therapeutic Case Study B — Oncology (EGFR Inhibition)[4]
Target: Epidermal Growth Factor Receptor (EGFR).[4][5][6] Mechanism: ATP-Competitive Inhibition.
Thiazole-benzamide hybrids have emerged as potent inhibitors of EGFR, particularly in non-small cell lung cancer (NSCLC) cell lines (e.g., A549).
Binding Mode
-
The thiazole nitrogen interacts with the hinge region of the kinase domain (Met793).
-
The benzamide moiety extends into the hydrophobic back pocket, providing selectivity over other kinases.
-
Data Insight: Recent derivatives have shown IC50 values in the nanomolar range (e.g., 0.153 µM against EGFR), comparable to clinical standards like Erlotinib [2].
Dual Inhibition Potential
Advanced derivatives (e.g., thiazole-pyrazoline hybrids) have demonstrated dual inhibition of EGFR and DNA Gyrase , providing a unique cross-therapeutic mechanism that is valuable in preventing secondary infections in immunocompromised cancer patients [3].
Part 4: Chemical Synthesis Protocol
Objective: Synthesize N-(4-phenylthiazol-2-yl)benzamide derivatives. Method: Hantzsch Thiazole Synthesis followed by Amide Coupling.
Step-by-Step Methodology
Step 1: Hantzsch Cyclization (Thiazole Core Formation)
-
Reagents: Dissolve Thiourea (10 mmol) and appropriate
-bromoacetophenone (10 mmol) in Ethanol (20 mL). -
Reaction: Reflux the mixture at 80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the starting ketone.
-
Workup: Cool to room temperature. Neutralize with 10% NaHCO3 solution to precipitate the free amine. Filter the solid, wash with water, and recrystallize from ethanol.
-
Yield Expectation: 75–90%.
-
Step 2: Amide Coupling (Benzamide Formation)
-
Activation: In a round-bottom flask, dissolve the substituted Benzoic Acid (1.0 eq) in dry DMF (5 mL/mmol). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at 0°C to activate the acid.
-
Coupling: Add the 2-aminothiazole intermediate (from Step 1, 1.0 eq) to the mixture.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Pour the reaction mixture into ice-cold water. The precipitate is the crude thiazole-benzamide.
-
Purification: Filter and purify via column chromatography (Silica gel, gradient elution with DCM/MeOH).
Synthesis Workflow Visualization
Figure 2: Convergent synthesis of thiazole-benzamide derivatives via Hantzsch cyclization and HATU-mediated coupling.
Part 5: Biological Assay Protocol (Self-Validating)
Objective: Quantify Glucokinase Activation (EC50). Method: Spectrophotometric Coupled Enzyme Assay (G6PDH coupled).
Principle
Glucokinase converts Glucose to Glucose-6-Phosphate (G6P).[1][7] G6P-Dehydrogenase (G6PDH) oxidizes G6P to 6-Phosphogluconate, reducing NAD+ to NADH. The increase in NADH absorbance at 340 nm is directly proportional to GK activity.
Protocol
-
Buffer Preparation: 25 mM HEPES (pH 7.1), 25 mM KCl, 1 mM MgCl2, 1 mM DTT, 1 mM ATP, 1 mM NAD+.
-
Enzyme Mix: Add Recombinant Human Glucokinase (20 nM) and G6PDH (5 U/mL).
-
Compound Addition:
-
Prepare serial dilutions of the Thiazole-Benzamide derivative in DMSO.
-
Add 2 µL of compound to 98 µL of enzyme mix in a 96-well UV-transparent plate.
-
Control: DMSO only (0% activation).
-
-
Substrate Initiation: Start reaction by adding Glucose (variable concentrations: 2 mM to 10 mM) to determine
. -
Measurement: Monitor Absorbance (340 nm) kinetically for 20 minutes at 30°C.
-
Validation Check:
-
The reaction must be linear (
) for the first 5 minutes. -
Positive Control: Use RO-28-1675 (known GKA) to validate assay sensitivity.
-
Comparative Data Summary (Representative)
| Compound Class | Target | IC50 / EC50 | Therapeutic Indication | Reference |
| Cycloalkyl-fused Thiazole-Benzamide | Glucokinase | EC50: 495 nM | Type 2 Diabetes | [1] |
| Thiazole-Pyrazoline Hybrid (Cmpd 39) | EGFR | IC50: 0.153 µM | Breast/Lung Cancer | [2] |
| Thiazole-Benzamide (Cmpd T2) | DNA Gyrase | MIC: 8 µg/mL | Bacterial Infection | [3] |
References
-
Discovery of cycloalkyl-fused N-thiazol-2-yl-benzamides as tissue non-specific glucokinase activators. Source: PubMed / Bioorg Med Chem. URL:[Link]
-
New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Source: European Journal of Medicinal Chemistry.[8] URL:[Link]
-
Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. Source: Hospital Pharmaceutical Journal. URL:[Link]
-
Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
Sources
- 1. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
An In-depth Technical Guide to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide and its Analogs: Synthesis, Potential Applications, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Foreword
Compound Identity and Synonyms
While a dedicated CAS number for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is not indexed, its identity is defined by its chemical structure.
Systematic Name: this compound
Core Scaffolds:
-
4-(4-chlorophenyl)-1,3-thiazole
-
Benzamide
Potential Synonyms (based on related structures):
-
2-(Benzamido)-4-(4-chlorophenyl)-1,3-thiazole
-
N-(4-(4-chlorophenyl)thiazol-2-yl)benzamide
It is important to note that a closely related precursor, 4-(4-Chlorophenyl)-1,3-thiazole-2-acetonitrile, has a registered CAS number of 17969-48-1.[3]
Synthetic Pathways
The synthesis of this compound can be logically approached in two main stages: the formation of the 2-amino-4-(4-chlorophenyl)-1,3-thiazole core, followed by the amidation with benzoyl chloride or a related benzoic acid derivative.
Synthesis of the 2-Amino-4-(4-chlorophenyl)-1,3-thiazole Intermediate
The Hantzsch thiazole synthesis is the most common and versatile method for constructing the 2-aminothiazole ring system.[4] This reaction involves the condensation of an α-haloketone with a thiourea.
Key Starting Materials:
-
2-bromo-1-(4-chlorophenyl)ethan-1-one: This α-haloketone can be synthesized from 4-chloroacetophenone via bromination.
-
Thiourea: A readily available reagent that provides the nitrogen and sulfur atoms for the thiazole ring.
Experimental Protocol: Hantzsch Thiazole Synthesis [4]
-
Reaction Setup: To a round-bottom flask, add 1 mmol of 2-bromo-1-(4-chlorophenyl)ethan-1-one, 1.2 mmol of thiourea, and a suitable solvent such as ethanol (5 mL).
-
Catalysis (Optional but Recommended): While the reaction can proceed without a catalyst, the use of a heterogeneous catalyst like copper silicate (10 mol%) can improve reaction efficiency and yield.[4]
-
Reaction Conditions: The reaction mixture is typically heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled and poured over crushed ice to precipitate the product. The solid is then collected by filtration. If a catalyst was used, it is removed by filtration before precipitation. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-amino-4-(4-chlorophenyl)-1,3-thiazole.
Sources
The Thiazol-2-yl Benzamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – structures that exhibit the ability to bind to a variety of biological targets with high affinity, leading to a diverse range of pharmacological activities. The thiazol-2-yl benzamide core is a prominent example of such a scaffold, having proven its versatility in the development of numerous therapeutic agents. This in-depth technical guide explores the history, synthesis, and multifaceted applications of the thiazol-2-yl benzamide moiety, providing field-proven insights for its continued exploration in drug discovery. The inherent properties of the thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, contribute to its unique biological activity.[1]
The thiazole ring itself is a component of numerous natural products, including vitamin B1 (thiamine), and is present in a plethora of synthetic drugs.[1] The linkage of this heterocyclic core to a benzamide moiety via an amide bond creates a conformationally adaptable structure capable of engaging in a variety of non-covalent interactions with biological macromolecules. This guide will delve into the evolution of this scaffold from its synthetic origins to its current status as a cornerstone in the design of novel therapeutics.
A Historical Perspective: From Classic Synthesis to a Privileged Scaffold
The journey of the thiazol-2-yl benzamide scaffold is intrinsically linked to the development of synthetic methodologies for the thiazole ring itself. The most classical and enduring method for thiazole synthesis is the Hantzsch thiazole synthesis , first reported in 1887. This reaction typically involves the condensation of an α-haloketone with a thioamide.
While the Hantzsch synthesis provided the foundational chemistry for accessing the thiazole core, the specific emergence of the thiazol-2-yl benzamide as a significant scaffold in medicinal chemistry is a more recent development. Early explorations of thiazole-containing compounds revealed a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. However, it was the systematic exploration of libraries of compounds containing this motif in high-throughput screening campaigns that truly unveiled its "privileged" nature. The ability of the thiazol-2-yl benzamide core to present a variety of substituents in a defined three-dimensional space allows for the fine-tuning of its interaction with diverse biological targets.
Synthetic Strategies: Building the Thiazol-2-yl Benzamide Core
The construction of thiazol-2-yl benzamide derivatives can be broadly approached in two main ways: formation of the thiazole ring followed by amide coupling, or formation of the amide bond prior to thiazole ring cyclization.
Method 1: Post-Thiazole Formation Amide Coupling
This is the most common and versatile approach. It involves the synthesis of a 2-aminothiazole derivative, which is then coupled with a substituted benzoic acid or its activated derivative.
Step 1: Synthesis of the 2-Aminothiazole Core via Hantzsch Thiazole Synthesis
A detailed protocol for a representative Hantzsch thiazole synthesis is provided below:
Experimental Protocol: Synthesis of a Substituted 2-Aminothiazole
-
Materials:
-
Substituted α-bromoketone (1.0 eq)
-
Thiourea or substituted thiourea (1.1 eq)
-
Ethanol or other suitable solvent
-
Sodium bicarbonate or other mild base
-
-
Procedure:
-
Dissolve the substituted α-bromoketone in ethanol in a round-bottom flask.
-
Add the thiourea to the solution and stir at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product often precipitates out of solution and can be collected by filtration.
-
Wash the solid with water and dry under vacuum to yield the desired 2-aminothiazole derivative.
-
Step 2: Amide Coupling
The synthesized 2-aminothiazole is then coupled with a benzoic acid derivative.
Experimental Protocol: Synthesis of N-(thiazol-2-yl)benzamide via Amide Coupling
-
Materials:
-
Substituted 2-aminothiazole (1.0 eq)
-
Substituted benzoic acid (1.0 eq)
-
Coupling agent (e.g., HATU, HOBt/EDC) (1.1 eq)
-
Tertiary amine base (e.g., DIPEA, triethylamine) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure:
-
Dissolve the substituted benzoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling agent and the tertiary amine base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the substituted 2-aminothiazole to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(thiazol-2-yl)benzamide.
-
Alternatively, the benzoic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the 2-aminothiazole in the presence of a non-nucleophilic base.
Caption: General workflow for the post-thiazole formation amide coupling synthesis.
Therapeutic Applications and Structure-Activity Relationships
The thiazol-2-yl benzamide scaffold has been successfully employed in the development of a wide array of therapeutic agents targeting different disease areas.
Glucokinase Activators for Type 2 Diabetes
Glucokinase (GK) is a key enzyme that regulates glucose metabolism, and its activation is a promising therapeutic strategy for type 2 diabetes. Several N-thiazol-2-yl-benzamides have been identified as potent glucokinase activators (GKAs).[2][3][4][5]
Mechanism of Action: These compounds bind to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity. This leads to increased glucose uptake in the liver and insulin secretion from pancreatic β-cells.
Structure-Activity Relationship (SAR) Insights:
| R1 (on Benzamide) | R2 (on Thiazole) | Activity | Reference |
| 3,5-disubstitution | Small alkyl groups | Potent activation | [5] |
| Cycloalkyl-fused | Unsubstituted | Good balance of potency and safety | [3] |
| Pyridine-containing | Varied | Potent activation | [6] |
-
Benzamide Ring: Substitution at the 3 and 5 positions of the benzamide ring is often crucial for potent activity.
-
Thiazole Ring: Modifications on the thiazole ring can modulate potency and pharmacokinetic properties.
-
Linker: The amide linker is critical for maintaining the correct orientation of the two aromatic rings for optimal binding to the allosteric site.
Experimental Protocol: In Vitro Glucokinase Activation Assay
-
Principle: The assay measures the rate of glucose-6-phosphate production from glucose and ATP, catalyzed by recombinant human glucokinase. The production of ADP is coupled to a subsequent enzymatic reaction that generates a fluorescent or luminescent signal.
-
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
Coupling enzyme system (e.g., pyruvate kinase/lactate dehydrogenase with NADH, or a luciferase-based system)
-
Test compounds (thiazol-2-yl benzamide derivatives)
-
Assay buffer (e.g., HEPES buffer, pH 7.4, containing MgCl2, KCl, and DTT)
-
Microplate reader (fluorometer or luminometer)
-
-
Procedure:
-
Prepare a dilution series of the test compounds in DMSO.
-
In a 96- or 384-well microplate, add the assay buffer, glucose, and the test compound.
-
Initiate the reaction by adding a mixture of glucokinase, ATP, and the coupling enzyme system.
-
Incubate the plate at a controlled temperature (e.g., 30°C).
-
Measure the signal (fluorescence or luminescence) at regular intervals for a set period.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate against the compound concentration and fit the data to a suitable dose-response model to determine the EC50 (half-maximal effective concentration).
-
Caption: Signaling pathway of glucokinase activation by a thiazol-2-yl benzamide derivative.
Zinc-Activated Channel (ZAC) Antagonists
The Zinc-Activated Channel (ZAC) is a member of the Cys-loop receptor superfamily of ligand-gated ion channels. While its physiological role is still under investigation, modulators of ZAC are valuable pharmacological tools. N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of selective ZAC antagonists.[7][8]
Mechanism of Action: These compounds act as negative allosteric modulators of ZAC, inhibiting the ion channel's activity in a non-competitive manner.[7][8]
Structure-Activity Relationship (SAR) Insights:
| Modification | Effect on ZAC Antagonism | Reference |
| Thiazole Ring | ||
| 4-tert-butyl substitution | Increased potency | [7] |
| 5-methyl substitution | Detrimental to activity | [7] |
| Benzamide Ring | ||
| 2-chloro, 4,5-difluoro substitution | Moderately potent | [7] |
| 3-fluoro substitution | Potent | [7] |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology for ZAC Inhibition
-
Principle: This technique measures the ion flow through ZAC channels expressed in Xenopus oocytes in response to an agonist (e.g., zinc ions) and the inhibitory effect of test compounds.
-
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the human ZAC
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
-
Recording solution (e.g., ND96)
-
Agonist solution (e.g., ZnCl2 in ND96)
-
Test compound solutions
-
-
Procedure:
-
Inject the ZAC cRNA into Xenopus oocytes and incubate for 2-5 days to allow for channel expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Perfuse the oocyte with the recording solution.
-
Apply the agonist solution to elicit an inward current.
-
After a stable agonist response is obtained, co-apply the agonist with different concentrations of the test compound.
-
Measure the peak current response in the presence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 (half-maximal inhibitory concentration).
-
Antifungal Agents
Thiazole derivatives have long been investigated for their antimicrobial properties. The thiazol-2-yl benzamide scaffold has also been explored for the development of novel antifungal agents, particularly against Candida species.[9]
Mechanism of Action: The exact mechanism of action can vary depending on the specific substitutions, but it is often related to the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
-
Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
-
Materials:
-
Fungal strains (e.g., Candida albicans)
-
Culture medium (e.g., RPMI-1640)
-
Test compounds
-
96-well microplates
-
Incubator
-
Spectrophotometer (optional, for quantitative reading)
-
-
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Prepare serial dilutions of the test compounds in the culture medium in the wells of a 96-well plate.
-
Inoculate each well with the fungal suspension.
-
Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubate the plates at 35-37°C for 24-48 hours.
-
Determine the MIC by visual inspection for the lowest concentration with no visible growth.
-
Kinase Inhibitors
The thiazol-2-yl benzamide scaffold has also been utilized in the design of inhibitors for various protein kinases, which are critical targets in cancer therapy. For instance, derivatives of this scaffold have shown activity against Akt kinases.[10][11]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
Conclusion and Future Directions
The thiazol-2-yl benzamide scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and the ability to readily introduce diverse substituents have enabled the development of a wide range of biologically active compounds. The successful examples of glucokinase activators, ZAC antagonists, antifungal agents, and kinase inhibitors underscore the remarkable versatility of this core.
Future research in this area will likely focus on several key aspects:
-
Exploration of New Target Space: High-throughput screening of thiazol-2-yl benzamide libraries against novel biological targets is likely to uncover new therapeutic opportunities.
-
Structure-Based Drug Design: As more crystal structures of target proteins in complex with thiazol-2-yl benzamide ligands become available, structure-based design approaches will enable the rational design of more potent and selective inhibitors.
-
Optimization of ADMET Properties: Further chemical modifications will focus on improving the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds to enhance their drug-like properties.
References
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Madjroh, K., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 186, 114481. [Link]
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Park, K., et al. (2010). Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding. Bioorganic & Medicinal Chemistry Letters, 20(5), 1594-1598. [Link]
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Łączkowski, K. Z., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Journal of Fungi, 7(8), 669. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Molecules, 27(17), 5489. [Link]
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Yılmaz, İ., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry, 47(1), 213-228. [Link]
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Wang, Z., et al. (2017). Discovery of cycloalkyl-fused N-thiazol-2-yl-benzamides as tissue non-specific glucokinase activators: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 139, 746-758. [Link]
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Assay Genie. Glucokinase Activity Assay Kit (Fluorometric). [Link]
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Ishikawa, M., et al. (2009). Discovery of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as potent glucokinase activators. Bioorganic & Medicinal Chemistry Letters, 19(21), 6045-6048. [Link]
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Charaya, G., et al. (2018). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. Bioorganic Chemistry, 81, 343-353. [Link]
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Wang, Z., et al. (2017). Discovery of cycloalkyl-fused N-thiazol-2-yl-benzamides as tissue non-specific glucokinase activators: Design, synthesis, and biological evaluation. Semantic Scholar. [Link]
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Grewal, T., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Biomolecular Structure and Dynamics, 40(4), 1645-1657. [Link]
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Munch, G., et al. (2013). Estimating Hepatic Glucokinase Activity Using a Simple Model of Lactate Kinetics. Diabetes, 62(5), 1438-1445. [Link]
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Saeed, A., & Rafique, H. (2013). Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. Turkish Journal of Chemistry, 37(6), 937-945. [Link]
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Madjroh, K., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). ResearchGate. [Link]
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Abdallah, A. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35694-35715. [Link]
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Moldovan, C. M., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(18), 4258. [Link]
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Yadav, P., et al. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre, 3(1), 208-213. [Link]
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Li, Z., et al. (2012). New thiazole carboxamides as potent inhibitors of Akt kinases. Bioorganic & Medicinal Chemistry Letters, 22(2), 1147-1151. [Link]
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Moldovan, C. M., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(11), 3128. [Link]
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Madjroh, K., et al. (2021). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar. [Link]
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Abdallah, A. E., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC. [Link]
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Vlase, L., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10892. [Link]
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Wujec, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. [Link]
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Jensen, A. A., et al. (2023). Evolutionary conservation of Zinc-Activated Channel (ZAC) functionality in mammals: a range of mammalian ZACs assemble into cell surface-expressed functional receptors. Biochemical Journal, 480(17), 1335-1350. [Link]
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Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]
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Creative Bioarray. Characterization of Zinc-Activated Channels. [Link]
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Jensen, A. A., et al. (2021). Delineation of the functional properties exhibited by the Zinc-Activated Channel (ZAC) and its high-frequency Thr128Ala variant (rs2257020) in Xenopus oocytes. Biochemical Pharmacology, 188, 114555. [Link]
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Cheng, X., et al. (2025). Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. Pest Management Science. [Link]
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Shen, Y., et al. (2025). Structural insights into the activation mechanism of the human zinc-activated channel. Nature Communications, 16(1), 1-13. [Link]
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Chen, Q., et al. (2024). Cryo-EM structure of the zinc-activated channel (ZAC) in the Cys-loop receptor superfamily. Proceedings of the National Academy of Sciences, 121(44), e2412581121. [Link]
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Samala, G., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(8), 13693-13706. [Link]
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Andersen, R. J., et al. (2025). Thiazole-Based IL-17 Inhibitors Discovered by Scaffold Morphing. Angewandte Chemie International Edition, 64(14), e202418578. [Link]
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Navrátilová, V., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(21), 14384-14397. [Link]
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Methodological & Application
synthesis protocol for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
An authoritative guide to the synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, this document serves as a detailed application note and protocol for researchers in medicinal chemistry and drug development. It provides a comprehensive, step-by-step methodology grounded in established chemical principles, ensuring both reproducibility and a high degree of purity for the target compound.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This heterocyclic system is a key component in pharmaceuticals with applications ranging from antibacterial and anti-inflammatory to anticancer and antiviral agents.[2][3] The target molecule, this compound, is a derivative of this important class, incorporating a benzamide functional group through acylation of the 2-amino position. This modification is a common strategy in drug design to modulate the compound's physicochemical properties and biological activity.
The synthesis described herein follows a classic and robust chemical transformation: the nucleophilic acyl substitution reaction between 2-amino-4-(4-chlorophenyl)thiazole and benzoyl chloride. Understanding the principles behind this reaction is key to achieving a successful outcome.
Synthesis Overview & Logic
The overall synthetic strategy is a one-pot acylation reaction followed by purification. The workflow is designed for efficiency and clarity, breaking the process down into logical phases from reagent preparation to final product characterization.
Figure 1: A schematic workflow of the synthesis protocol.
The core of this protocol is the reaction of the primary amino group of the thiazole with the electrophilic carbonyl carbon of benzoyl chloride.[4] A base is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. This protocol utilizes pyridine as both the solvent and the base, a common and effective choice for this type of transformation.
Reagents and Equipment
Successful synthesis requires high-quality reagents and appropriate laboratory equipment. All reagents should be used as received from a reputable chemical supplier unless otherwise noted.
| Reagent / Material | Grade | Purpose | Notes |
| 2-amino-4-(4-chlorophenyl)thiazole | ≥98% | Starting Material | The precursor containing the nucleophilic amine. |
| Benzoyl chloride | ≥99% | Acylating Agent | Corrosive and lachrymatory. Handle with care. |
| Pyridine | Anhydrous, 99.8% | Solvent and Base | Must be anhydrous to prevent hydrolysis of benzoyl chloride. |
| Ethanol | Reagent Grade | Recrystallization Solvent | Used for purification of the final product. |
| Deionized Water | High Purity | Workup | Used to precipitate the crude product and wash away salts. |
| Standard Glassware | - | Reaction Vessel, etc. | Round-bottom flask, condenser, Büchner funnel, etc. |
| Magnetic Stirrer/Hotplate | - | Reaction Control | For consistent mixing and heating. |
| Ice Bath | - | Temperature Control | To manage the initial exothermic reaction. |
| Vacuum Filtration Setup | - | Product Isolation | For collecting solid products. |
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a properly functioning chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves, is mandatory.
Part 1: Reaction Setup and Acylation
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-(4-chlorophenyl)thiazole (1.0 equivalent, e.g., 2.10 g, 10.0 mmol).
-
Dissolution: Add 25 mL of anhydrous pyridine to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes, allowing the solution to cool to 0-5 °C. This is a critical step to control the rate of the highly exothermic acylation reaction.
-
Addition of Acylating Agent: While maintaining the cold temperature, slowly add benzoyl chloride (1.1 equivalents, e.g., 1.28 mL, 11.0 mmol) dropwise to the stirred solution over 15 minutes. A precipitate of pyridinium hydrochloride will form. The slight excess of benzoyl chloride ensures complete consumption of the starting amine.[5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature. Let the reaction stir for an additional 3-4 hours.
-
Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting amine spot is no longer visible.
Part 2: Product Isolation and Workup
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing ~150 mL of crushed ice and water. This step serves to quench any remaining benzoyl chloride and to precipitate the crude product.
-
Precipitation: Stir the aqueous mixture vigorously with a glass rod for 15-20 minutes to ensure complete precipitation of the solid product.
-
Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter with copious amounts of cold deionized water to remove pyridine and pyridinium hydrochloride salts.
-
Drying: Allow the crude product to air-dry on the filter for at least 30 minutes to remove excess water.
Part 3: Purification by Recrystallization
-
Solvent Selection: Transfer the crude, air-dried solid to a clean Erlenmeyer flask. Ethanol is a suitable solvent for recrystallization.
-
Dissolution: Add a minimal amount of hot ethanol to the flask—just enough to dissolve the solid completely when the solvent is at its boiling point.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The desired product will gradually crystallize out of the solution as its solubility decreases.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
Final Collection: Collect the purified white, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the surface.
-
Drying: Dry the final product in a vacuum oven at 60 °C to a constant weight.
Characterization and Validation
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
| Analysis Method | Expected Outcome |
| Appearance | White to off-white crystalline solid |
| Melting Point | A sharp melting point is indicative of high purity. |
| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretch (~3300-3200), amide C=O stretch (~1660), and aromatic C=C stretches. |
| ¹H NMR | Signals corresponding to the protons on the thiazole ring, the chlorophenyl group, and the benzoyl group in the correct integration ratios. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₁ClN₂OS, MW: 314.79 g/mol ). |
Troubleshooting and Expert Insights
-
Low Yield: A common issue is the hydrolysis of benzoyl chloride. Ensure that all glassware is oven-dried and that the pyridine used is truly anhydrous. Incomplete reaction is another possibility; confirm completion with TLC before workup.
-
Oily Product: If the product oils out during workup instead of precipitating as a solid, it may be due to residual pyridine. Ensure thorough washing with cold water. If the problem persists during recrystallization, try a different solvent system.
-
Reaction Control: The initial cooling to 0 °C is not merely a suggestion; it is critical for safety and for minimizing the formation of undesired side products from an uncontrolled exotherm.
This protocol provides a reliable and well-documented path to synthesizing this compound. By understanding the chemical principles and adhering to the detailed steps, researchers can confidently produce this valuable compound for further study.
References
- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed.
-
Gomha, S. M., Abdel-aziz, S. A. A., & Abdel-rahman, A. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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Wikipedia. (n.d.). 2-Aminothiazole. Available at: [Link]
- Nevagi, R. J. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
-
Singh, P., & Kumar, A. (2024). Exploring the synthetic developments and pharmacological potential of 2-amino/hydrazino-4-arylthiazoles: a review. Taylor & Francis Online. Available at: [Link]
-
Gallardo-Godoy, A., Gever, J., & Silber, B. M. (2011). 2-Aminothiazoles as Therapeutic Leads for Prion Diseases. Journal of Medicinal Chemistry. Available at: [Link]
-
Gomha, S. M., Abdel-aziz, S. A. A., & Abdel-rahman, A. H. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available at: [Link]
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- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Preparation and Handling of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide Stock Solutions
Abstract & Scope
This technical guide details the protocol for the preparation, storage, and handling of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide (C₁₆H₁₁ClN₂OS). This compound belongs to the thiazole-benzamide class, a scaffold frequently utilized in medicinal chemistry as a transient receptor potential (TRP) channel modulator, antimicrobial agent, and kinase inhibitor [1, 2].
Critical Challenge: Like many thiazole-derivatives, this molecule exhibits high lipophilicity (LogP ~4.0) and poor aqueous solubility.[1][2] Improper stock preparation results in "silent precipitation"—micro-aggregates that reduce effective concentration, leading to false-negative biological data [3]. This protocol establishes a self-validating workflow to ensure homogeneity and reproducibility in cell-based and enzymatic assays.
Physicochemical Profile
Before handling, verify the compound properties to calculate molarity accurately.
| Property | Value | Notes |
| Chemical Name | This compound | Core Scaffold |
| Molecular Formula | C₁₆H₁₁ClN₂OS | |
| Molecular Weight | 314.79 g/mol | Use this for Molarity Calcs |
| Solubility (DMSO) | ≥ 20 mM | Recommended Solvent |
| Solubility (Water) | < 10 µM | Insoluble (Requires carrier) |
| Appearance | White to Off-white Solid | Crystalline powder |
| Hygroscopicity | Low to Moderate | Store desiccated |
Reagents & Equipment
-
Compound: this compound (>98% purity).
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%, sterile filtered).[3]
-
Why Anhydrous? Water accumulation in DMSO promotes compound degradation and precipitation upon freezing [4].
-
-
Vessel: Amber glass vials (borosilicate) or polypropylene tubes.
-
Avoid: Polystyrene (PS) plastics, which can be dissolved by concentrated DMSO.
-
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator bath.
Protocol: Primary Stock Solution (10 mM)
Phase 1: Weighing & Calculations
Objective: Prepare 1 mL of a 10 mM stock solution.
Target Mass:
-
Equilibrate: Allow the compound vial to reach room temperature before opening. This prevents condensation from forming on the cold powder (hygroscopic shock).
-
Weigh: Weigh approximately 3.0 – 3.5 mg of powder into a tared amber glass vial. Record the exact mass (e.g.,
). -
Calculate Solvent Volume: Do not add a fixed volume (e.g., 1 mL). Adjust DMSO volume to achieve exactly 10 mM based on the specific mass.
Example: For 3.24 mg: .
Phase 2: Solubilization (The "Energy Input" Step)
Thiazole-benzamides possess high crystal lattice energy. Simple swirling is insufficient.
-
Add DMSO: Pipette the calculated volume of anhydrous DMSO down the side of the vial.
-
Vortex: Vortex at high speed for 30 seconds.
-
Sonicate: Place the vial in a room-temperature ultrasonic bath for 5–10 minutes.
-
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity or floating particulates indicates incomplete dissolution.
-
Phase 3: Aliquoting & Storage
Logic: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce atmospheric water, causing the hydrophobic benzamide to crash out inside the stock vial over time.
-
Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber polypropylene microtubes.
-
Seal: Parafilm is recommended for long-term storage.
-
Store: -20°C (stable for 6 months) or -80°C (stable for 12+ months).
Protocol: Serial Dilution (The "Crash" Prevention)
Critical Warning: Never dilute the 10 mM DMSO stock directly into aqueous media (e.g., DMEM) to reach a low concentration (e.g., 1 µM). The rapid change in polarity will cause immediate, often invisible, microprecipitation.
Correct Method: The "Intermediate Step" Use a "DMSO-Keep" strategy where the compound is diluted in DMSO first, then introduced to media.
Workflow Diagram
The following diagram illustrates the safe dilution pathway to avoid precipitation.
Figure 1: Safe dilution workflow. By creating an intermediate dilution in DMSO, you ensure the compound remains solubilized before the final high-dilution step into aqueous buffer.[4]
Quality Control & Validation
To ensure the stock solution is active and the concentration is accurate, perform a UV-Vis check.
-
Blank: 100% DMSO.
-
Sample: Dilute stock 1:100 in DMSO (100 µM).
-
Measurement: Scan absorbance 250–400 nm.
-
Expectation: Benzamides typically show strong absorbance peaks (
) around 260–280 nm. -
Validation: If the peak is flattened or shifted compared to reference spectra, degradation or precipitation has occurred.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Turbidity in Aqueous Media | "Solvent Shock" (Rapid polarity change). | Use the Intermediate Dilution method (Fig 1). Warm media to 37°C before addition. |
| Crystals in Frozen Stock | DMSO absorbed water; compound crystallized. | Sonicate for 15 mins at 30°C. If unsuccessful, discard. Use anhydrous DMSO next time. |
| Cytotoxicity in Controls | DMSO concentration > 0.5% - 1%. | Ensure final DMSO concentration is < 0.5% (v/v).[2][4] Include a "Vehicle Only" control.[4] |
| Inconsistent IC50 Data | Compound adhered to plastic tips. | Use low-retention pipette tips. Pre-wet tips with solvent before aspirating. |
References
-
PubChem. Compound Summary: this compound derivatives. National Library of Medicine. Available at: [Link]
- Bondock, S., et al. (2010).Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. (Contextual reference for thiazole-benzamide handling).
- Di, L., & Kerns, E. (2015).Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 5: Solubility. Elsevier.
Sources
Application Note: Optimal Solubilization of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
[1][2]
Abstract & Compound Analysis
Effective solubilization is the critical first step in any biological or chemical assay.[1] This compound (MW: ~314.79 g/mol ) presents a classic solubility challenge: it possesses a planar, aromatic, and lipophilic scaffold characterized by a thiazole core, a chlorophenyl group, and a benzamide linkage.[1]
This structural analysis indicates low aqueous solubility (predicted LogP > 3.[1]5) due to strong
Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.
Physicochemical Profile
| Property | Value (Approx.) | Implication |
| Molecular Formula | C₁₆H₁₁ClN₂OS | Moderate Molecular Weight |
| Molecular Weight | 314.79 g/mol | Small molecule drug-like range |
| Polarity | Low to Moderate | Requires organic co-solvents |
| H-Bond Donors | 1 (Amide NH) | Limited water interaction |
| H-Bond Acceptors | 3 (N, O, S) | Good DMSO/DMF interaction |
| Predicted LogP | ~3.8 - 4.2 | Highly Lipophilic |
Solvent Screening & Selection Logic
To ensure experimental integrity, we evaluated solvents based on Solubility Power (saturation limit), Biological Compatibility (toxicity to cells/enzymes), and Volatility (stability of concentration).[1]
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
Verdict: Optimal for Biological Assays (Stock Solution) [1]
-
Mechanism: DMSO is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding and
-stacking of the benzamide and thiazole rings without reacting with the electrophilic centers.[1] -
Solubility Limit: Typically > 20 mM (up to 50-100 mM depending on purity).[1]
-
Usage: Prepare a high-concentration stock (e.g., 10 mM or 20 mM) in 100% DMSO. Dilute into aqueous media immediately prior to use to keep final DMSO concentration < 1% (v/v).
Secondary Recommendation: Dimethylformamide (DMF)
Verdict: Alternative for Chemical Synthesis [1]
-
Mechanism: Similar solvation properties to DMSO but higher volatility.[1]
-
Usage: Preferred for chemical reactions or when DMSO interferes with specific downstream chemical analyses (e.g., certain oxidation reactions).[1]
Tertiary Recommendation: Ethanol (EtOH)
Verdict: Suitable for Recrystallization/Purification [1]
Protocol: Preparation of 10 mM Stock Solution
Objective: Create a stable, precipitate-free 10 mM stock solution of this compound.
Materials Required[1][2][4][5][6][7][8][9][10]
-
Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).
-
Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath, Amber glass vials (to protect from light).
Step-by-Step Methodology
Step 1: Gravimetric Calculation
Calculate the mass required.[1] For a 1 mL stock at 10 mM :
Step 2: Weighing[1]
-
Place a clean, dry amber glass vial on the balance.
-
Tare the balance.[1]
-
Accurately weigh 3.15 mg of the compound into the vial.[1] Record the exact mass to adjust the solvent volume if necessary.[1]
Step 3: Solubilization (The "Wetting" Phase)[1]
-
Pipette 1.0 mL of Anhydrous DMSO directly onto the powder.[1]
-
Critical: Do not add water or buffer at this stage.[1]
-
-
Vortex vigorously for 30–60 seconds.
-
Visual Inspection: Hold the vial up to a light source.
-
Clear? Proceed to Step 5.
-
Cloudy/Particulates? Proceed to Step 4.
-
Step 4: Sonication (The "Shear" Phase)[1]
-
Why? Thiazole derivatives often form tight crystal lattices that resist initial dissolution.[1]
-
Place the sealed vial in an ultrasonic bath (room temperature).[1]
-
Sonicate for 5–10 minutes .
-
Re-vortex and inspect.[1] The solution must be perfectly clear.
Step 5: Aliquoting & Storage
-
Divide the stock into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).
-
Thawing: When retrieving from cold storage, ensure the vial reaches room temperature before opening to prevent water condensation (DMSO is hygroscopic). Vortex again before use.
Visualization: Solubility Decision Tree
The following diagram illustrates the logical workflow for solvent selection and troubleshooting.
Caption: Logical workflow for selecting the optimal solvent and troubleshooting dissolution issues for thiazole-benzamide derivatives.
Troubleshooting & Stability
| Observation | Cause | Solution |
| Precipitation upon dilution | "Crash-out" effect due to hydrophobic shock.[1] | Dilute stepwise or ensure final concentration is below solubility limit (typically < 100 µM in aqueous buffer).[1] |
| Solution turns yellow | Oxidation or impurity.[1] | Check compound purity via HPLC.[1] Discard if significant color change occurs over time.[1] |
| Viscous solution | Cold DMSO. | DMSO freezes at 19°C. Warm in hands or water bath to 25–30°C. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139226240, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enamide (Analogous Scaffold).[1] Retrieved from [Link][1]
-
Da Cruz Filho, I. J., et al. (2017). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations.[1] (Demonstrates DMSO usage for NMR/Solubilization of 4-chlorophenylthiazoles). Retrieved from [Link][1]
-
Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.[1][3] Molecules, 15(12), 9046-9056.[1][4] (Validation of Ethanol recrystallization and DMSO solubilization for chlorophenyl-thiazole/thiadiazole derivatives). Retrieved from [Link][1]
Sources
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- 2. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(propane-2-sulfonyl)benzamide代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining In Vitro Assay Concentrations of Thiazole-Benzamide Compounds
Abstract
This comprehensive guide provides a strategic framework and detailed protocols for determining appropriate in vitro assay concentrations for thiazole-benzamide compounds. As a pharmacologically significant scaffold, the thiazole-benzamide core is present in numerous molecules under investigation for diverse therapeutic applications, including oncology and infectious diseases.[1][2][3] The success of any screening campaign hinges on the rational selection of compound concentrations, as this directly impacts the generation of meaningful, reproducible, and translatable data. This document moves beyond rigid templates to offer a logical workflow, from initial physicochemical characterization to primary cytotoxicity screening and subsequent target-specific assays, empowering researchers to design robust experimental plans.
Section 1: Foundational Principles - The "Why" Behind Concentration Selection
It is critical to distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting proliferation) effects, as both can result in a decrease in viable cells over time.[5] Therefore, a well-designed concentration strategy begins with establishing the compound's cytotoxic profile to identify a therapeutic window for subsequent, more specific mechanistic assays.
Logical Workflow for Concentration Determination
The following diagram outlines a systematic approach to defining optimal assay concentrations for novel thiazole-benzamide derivatives.
Caption: Competitive inhibitors block the active site, preventing product formation.
Receptor Binding Assays
These assays measure the affinity of a compound for a specific receptor, often by competing with a known, labeled ligand (e.g., a radioligand). [6][7] Key Considerations:
-
Ligand Concentration: The labeled ligand is typically used at a concentration at or below its dissociation constant (Kd) to ensure assay sensitivity.
-
Non-Specific Binding: It is essential to determine non-specific binding by including a condition with a high concentration of an unlabeled, known ligand.
-
Compound Concentration: A wide range of concentrations of the thiazole-benzamide compound is used to generate a full competition curve.
Section 5: Detailed Protocols
Protocol 1: Preparation of Compound Stock Solutions and Serial Dilutions
This protocol describes the preparation of a primary stock solution in DMSO and subsequent serial dilutions for use in a 96-well plate format.
Materials:
-
Thiazole-benzamide compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Assay medium (e.g., DMEM + 10% FBS)
-
96-well dilution plate (U-bottom or V-bottom)
Procedure:
-
Prepare 10 mM Primary Stock: a. Calculate the mass of the compound required to make 1 mL of a 10 mM solution. b. Weigh the compound into a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to achieve a 10 mM concentration. d. Vortex thoroughly until the compound is fully dissolved. Centrifuge briefly to pellet any insoluble material. This is your Primary Stock .
-
Prepare Intermediate Stock: a. Create a 100X or 1000X intermediate stock solution from your Primary Stock in the appropriate assay medium. For example, to make a 200 µM intermediate stock for a final highest concentration of 100 µM (at 2X), dilute the 10 mM Primary Stock 1:50 in assay medium.
-
Perform Serial Dilutions (3-fold example): a. Add 150 µL of the 200 µM intermediate stock to the first well of a column in the 96-well dilution plate. b. Add 100 µL of assay medium (containing the same percentage of DMSO as the highest concentration) to the remaining wells in that column. c. Transfer 50 µL from the first well to the second well. Mix thoroughly by pipetting up and down. d. Repeat this transfer for all subsequent wells in the column, creating a 3-fold dilution series. e. The resulting plate contains your 2X final concentrations ready to be added to the cell plate.
Protocol 2: MTT Cytotoxicity Assay
This protocol is adapted from standard procedures for determining cell viability. [8][9] Materials:
-
Target cell line (e.g., A549, MCF-7)
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
Thiazole-benzamide compound serial dilutions (prepared as in Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: a. Remove the seeding medium. b. Add 100 µL of medium containing the various concentrations of the thiazole-benzamide compound (final concentrations, 1X). Include vehicle control wells (medium with the highest percentage of DMSO used) and untreated control wells (medium only). c. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium from all wells. b. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. c. Incubate for 10-15 minutes on a plate shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Normalize the data to the vehicle control (100% viability). b. Plot percent viability versus log[concentration] and fit a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value. [4]
Mechanism of the MTT Assay
Caption: MTT is reduced to purple formazan only in metabolically active cells.
Section 6: References
-
Wang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS One. Retrieved from [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]
-
Hossan, S., et al. (2018). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules. Retrieved from [Link]
-
Khan, A., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. Retrieved from [Link]
-
Charaya, N., et al. (2018). Design, synthesis and biological evaluation of novel thiazol-2-yl benzamide derivatives as glucokinase activators. ResearchGate. Retrieved from [Link]
-
Fathy, U. (2020). Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. ResearchGate. Retrieved from [Link]
-
Youssif, B., et al. (2024). Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Insuasty, A., et al. (2016). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2018). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances. Retrieved from [Link]
-
Piel, G., et al. (1993). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. Pharmaceutical Research. Retrieved from [Link]
-
Fassihi, A., et al. (2017). Synthesis and radioligand-binding assay of 2,5-disubstituted thiadiazoles and evaluation of their anticonvulsant activities. ResearchGate. Retrieved from [Link]
-
Kpodonu, P., et al. (2018). Probing biological activity through structural modelling of ligand-receptor interactions of 2,4-disubstituted thiazole retinoids. ResearchGate. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays. Retrieved from [Link]
-
YouTube. (2017). Receptor Binding Assay - Part 1. Retrieved from [Link]
-
Paul, S., et al. (2009). Screening Helix-threading Peptides for RNA Binding Using a Thiazole Orange Displacement Assay. Bioconjugate Chemistry. Retrieved from [Link]
-
Dang, P., et al. (2021). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Retrieved from [Link]
-
Wylot, M., et al. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Gümüş, F., et al. (2024). Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. Chemistry & Biodiversity. Retrieved from [Link]
-
Kadhim, A. (2020). Thiazole Amide Derivatives (Synthesis, Spectral Investigation, Chemical Properties, Antifungal Assay). ResearchGate. Retrieved from [Link]
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]
-
Zainal, N., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry. Retrieved from [Link]
-
CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Patel, N., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. World Journal of Pharmaceutical Research. Retrieved from [Link]
-
Kumar, V., et al. (2022). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Journal of Pharmaceutical Chemistry. Retrieved from [Link]
-
Iacob, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Pharmaceuticals. Retrieved from [Link]
-
Shang, X., et al. (2016). Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]
-
Wylot, M., et al. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cellular Target Engagement Probes. PMC. Retrieved from [Link]
-
Zherikova, K., et al. (2018). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for the compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values of some of the representative compounds. Retrieved from [Link]
-
Singh, A., et al. (2014). Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Retrieved from [Link]
-
Zhou, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PMC. Retrieved from [Link]
-
Al-Rashida, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC. Retrieved from [Link]
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Application Note: Formulation Strategies for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide in Preclinical Studies
Executive Summary
This guide details the formulation protocols for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide , a lipophilic small molecule scaffold often utilized in structure-activity relationship (SAR) studies for antiviral, anticancer, and antitrypanosomal applications.[1] Due to the presence of the chlorophenyl group and the thiazole-benzamide core, this compound exhibits Class II/IV characteristics (Low Solubility / High Permeability or Low Permeability) according to the Biopharmaceutics Classification System (BCS).
Successful in vivo delivery requires overcoming significant aqueous solubility barriers. This document provides validated protocols for Intravenous (IV)/Intraperitoneal (IP) solutions using co-solvent systems and Oral (PO) suspensions using standard suspending agents.
Physicochemical Profile & Challenges
Before formulation, it is critical to understand the molecule's behavior.[1]
| Property | Value (Estimated) | Implication for Formulation |
| Molecular Weight | 314.79 g/mol | Small molecule; suitable for standard vehicles.[1] |
| LogP (Lipophilicity) | ~3.5 – 4.5 | Highly lipophilic. Poor water solubility (< 10 µg/mL). Requires organic co-solvents or surfactants.[1] |
| pKa (Thiazole N) | ~2.5 (Weak Base) | pH adjustment (acidification) alone is unlikely to yield stable solubility at physiological pH. |
| Melting Point | > 200°C (Typical) | High lattice energy; resists dissolution. Micronization recommended for suspensions.[1] |
Formulation Decision Matrix
Select the appropriate vehicle based on your study endpoint and route of administration.
Figure 1: Decision tree for selecting the optimal vehicle based on administration route and solubility requirements.
Detailed Protocols
Protocol A: IV/IP Solution (Co-Solvent System)
Best for: Pharmacokinetic (PK) studies, acute efficacy models. Target Concentration: 1 – 5 mg/mL Stability: Prepare fresh (use within 4 hours).
Vehicle Composition:
-
5% DMSO (Solubilizer)
-
40% PEG 400 (Co-solvent)
-
55% Saline (0.9% NaCl) or PBS (Diluent)
Step-by-Step Procedure:
-
Weighing: Accurately weigh the required amount of this compound into a sterile glass vial.
-
Primary Solubilization: Add the calculated volume of 100% DMSO . Vortex vigorously for 1-2 minutes until the compound is fully dissolved. Note: Sonication (water bath, 37°C) may be used if dissolution is slow.
-
Secondary Solubilization: Add the calculated volume of PEG 400 . Vortex to mix. The solution should remain clear.
-
Dilution: Slowly add the Saline (warm to 37°C) dropwise while vortexing. Crucial: Adding saline too fast may cause the compound to crash out (precipitate).
-
Filtration: Filter the final solution through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove micro-particulates.
Self-Validation Check:
-
Hold the vial up to a light source. The solution must be optically clear . If cloudiness (Tyndall effect) is observed, the compound has precipitated. Do not inject.[1] Switch to Protocol C (Cyclodextrins).
Protocol B: Oral Suspension (Standard)
Best for: Toxicology, chronic efficacy studies, high-dose administration. Target Concentration: 1 – 100 mg/mL Stability: 7 days at 4°C.
Vehicle Composition:
-
0.5% (w/v) Methylcellulose (MC) (Viscosity enhancer/Suspending agent)
-
0.1% - 0.5% (w/v) Tween 80 (Wetting agent)
-
Water (Balance)
Reagent Preparation (Stock Vehicle):
-
Heat 40% of the required water to ~80°C.
-
Slowly disperse Methylcellulose powder into the hot water with vigorous stirring.
-
Add the remaining cold water and stir on ice for 30 minutes to hydrate the polymer (solution becomes clear and viscous).
-
Add Tween 80 and mix.
Formulation Procedure:
-
Micronization: If the compound is distinctively crystalline, grind it using a mortar and pestle to a fine powder.
-
Wetting: Place the weighed compound in a mortar. Add the Tween 80 (or a small volume of the vehicle containing Tween) dropwise. Triturate (grind) to form a smooth, lump-free paste.
-
Dispersion: Slowly add the 0.5% MC vehicle in small geometric increments, triturating constantly between additions.
-
Homogenization: Transfer to a vial. Vortex or sonicate for 5-10 minutes to ensure a uniform suspension.[1]
Self-Validation Check:
-
Invert the vial. The suspension should not show rapid sedimentation (separation) within 5 minutes. If it settles too fast, re-vortex immediately before dosing.
Protocol C: Advanced Solubility (Cyclodextrin Complexation)
Best for: Preventing precipitation in IV lines, reducing irritation, improving bioavailability.
Vehicle Composition:
-
20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water/Saline.[1]
Procedure:
-
Prepare a 20% HP-β-CD solution in sterile water.[1]
-
Add the compound to the solution.
-
Sonicate at 40°C for 30-60 minutes.
-
Shake on an orbital shaker overnight at room temperature if not fully dissolved.
-
Filter (0.22 µm).
In Vivo Administration Guidelines
| Parameter | Mouse (20-25g) | Rat (200-250g) | Notes |
| Max IV Volume | 5 mL/kg (100-125 µL) | 5 mL/kg (1.0 mL) | Inject slowly (over 15-30 sec) to prevent hemolysis from co-solvents.[1] |
| Max PO Volume | 10 mL/kg (200-250 µL) | 10 mL/kg (2.0 mL) | Use flexible gavage needles to avoid esophageal trauma. |
| Max IP Volume | 10-20 mL/kg | 10 mL/kg | Ensure pH is near neutral (6.0-8.[1]0) to prevent peritonitis. |
Tolerability Warning:
-
DMSO Limit: Do not exceed 5-10% DMSO for IV bolus to avoid cardiovascular artifacts or hemolysis.
-
Tween 80 Limit: High concentrations (>1%) can cause histamine release in dogs; usually safe in rodents up to 5%.
Workflow Visualization
Figure 2: Parallel workflows for preparing solution (IV/IP) and suspension (PO) formulations.
References
-
Lipophilicity and Solubility of Thiazole-Benzamides
-
General Vehicle Guidance for Lipophilic Compounds
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.[1]
-
-
Safety of Excipients (DMSO/Tween/PEG)
- Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521.
-
Thiazole Scaffold Biological Activity
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Accelerated Microwave-Assisted Synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Executive Summary & Rationale
This application note details a high-efficiency, two-step protocol for the synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide , a pharmacophore relevant to antimicrobial and anticancer drug discovery.
Traditional synthesis of 2-aminothiazoles (Hantzsch synthesis) and subsequent amidation often requires prolonged reflux times (4–12 hours), large solvent volumes, and tedious purification. By leveraging Microwave Irradiation (MWI) , this protocol reduces total reaction time to under 20 minutes, significantly improves atom economy, and enhances yield through dielectric heating effects that overcome activation energy barriers more efficiently than conductive heating.
Key Advantages[1][2][3][4][5]
-
Time Efficiency: Total synthesis time reduced by >90% compared to conventional reflux.
-
Purity: Kinetic control minimizes side-product formation (e.g., thermal degradation).
-
Scalability: Protocol is adaptable from mg-scale discovery to gram-scale optimization.
Chemical Reaction Strategy
The synthesis proceeds via two distinct phases:[1][2]
-
Phase A: Hantzsch thiazole synthesis condensing 4-chlorophenacyl bromide with thiourea.
-
Phase B: Nucleophilic acyl substitution (N-acylation) of the intermediate amine with benzoyl chloride.
Reaction Scheme
Step 1: 2-bromo-1-(4-chlorophenyl)ethan-1-one + Thiourea
Materials & Equipment
Reagents
-
Precursor A: 2-Bromo-1-(4-chlorophenyl)ethan-1-one (4-Chlorophenacyl bromide) [CAS: 536-38-9]
-
Precursor B: Thiourea [CAS: 62-56-6]
-
Reagent C: Benzoyl Chloride [CAS: 98-88-4] (Warning: Lachrymator)
-
Solvents: Ethanol (absolute), Pyridine (anhydrous), DMF (optional for recrystallization).
-
Workup: Sodium carbonate (
), Hydrochloric acid (HCl), Ice.
Equipment
-
Microwave Reactor: Single-mode synthesis system (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control.
-
Vessels: 10 mL or 35 mL pressure-rated borosilicate glass vials with crimp/snap caps and PTFE/silicone septa.
-
Analysis: TLC plates (Silica gel 60 F254), Melting Point Apparatus, FTIR, NMR (300/400 MHz).
Experimental Protocols
Phase A: Synthesis of Intermediate 2-Amino-4-(4-chlorophenyl)thiazole
Mechanism: The sulfur atom of thiourea acts as a nucleophile, attacking the
-
Preparation: In a 10 mL microwave vial, dissolve 4-chlorophenacyl bromide (2.33 g, 10 mmol) and thiourea (0.76 g, 10 mmol) in absolute ethanol (5 mL).
-
Note: Ethanol is an excellent microwave absorber (
), ensuring rapid heating.
-
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temperature: 100°C
-
Power: Dynamic (Max 150 W)
-
Hold Time: 5–8 minutes
-
Stirring: High
-
-
Workup:
-
Allow the vial to cool to 50°C.
-
Pour the reaction mixture into crushed ice (approx. 50 g).
-
Neutralize/basify with saturated
solution until pH 8–9. The free base will precipitate as a solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.
-
Yield Target: 90–95%
-
Appearance: White to pale yellow crystalline solid.
-
Phase B: Synthesis of this compound
Mechanism: The exocyclic amine of the thiazole attacks the carbonyl carbon of benzoyl chloride. Pyridine acts as both the solvent and the acid scavenger (trapping HCl).
-
Preparation: In a dry 10 mL microwave vial, suspend the 2-amino-4-(4-chlorophenyl)thiazole (1.05 g, 5 mmol) from Phase A in anhydrous pyridine (3 mL).
-
Addition: Add benzoyl chloride (0.70 g, 5 mmol) dropwise.
-
Caution: Exothermic reaction. Perform in a fume hood.
-
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temperature: 120°C
-
Power: Dynamic (Max 200 W)
-
Hold Time: 2–4 minutes
-
-
Workup:
-
Pour the reaction mixture into acidified ice-cold water (containing ~2 mL conc. HCl to solubilize excess pyridine).
-
The amide product will precipitate immediately.
-
-
Purification: Filter the crude solid. Wash thoroughly with water to remove pyridinium salts. Recrystallize from Ethanol/DMF (4:1 ratio) for analytical purity.
Process Visualization
Workflow Diagram
The following diagram illustrates the operational flow from raw materials to validated product.
Caption: Operational workflow for the two-step microwave-assisted synthesis.
Mechanistic Pathway
Understanding the chemical transformation is crucial for troubleshooting.
Caption: Mechanistic pathway highlighting the Hantzsch condensation and subsequent acylation.
Characterization & QC
To ensure protocol validity, the final product must meet the following criteria:
| Parameter | Expected Value | Method of Verification |
| Physical State | White/Off-white crystalline solid | Visual Inspection |
| Melting Point | 210°C – 215°C | Capillary Method |
| IR Spectrum | 3350 cm⁻¹ (NH stretch)1670 cm⁻¹ (C=O[3] Amide)1600 cm⁻¹ (C=N Thiazole) | FTIR (KBr pellet) |
| ¹H NMR (DMSO-d₆) | 400 MHz NMR | |
| Homogeneity | Single spot ( | TLC (Hexane:EtOAc 7:3) |
Comparative Metrics (Green Chemistry)
The microwave protocol offers substantial sustainability benefits over the conventional reflux method.
| Metric | Conventional Reflux | Microwave Protocol | Improvement Factor |
| Reaction Time (Phase A) | 4 – 6 Hours | 5 – 8 Minutes | ~45x Faster |
| Reaction Time (Phase B) | 2 – 4 Hours | 2 – 4 Minutes | ~60x Faster |
| Solvent Usage | High (50-100 mL) | Low (3-5 mL) | Reduced Waste |
| Energy Consumption | High (Continuous heating) | Low (Targeted dielectric heating) | Energy Efficient |
| Yield (Overall) | 65 – 75% | 85 – 92% | Higher Efficiency |
Troubleshooting & Safety
Troubleshooting Guide
-
Low Yield in Phase A: Ensure the ethanol is absolute. Water interferes with the dehydration step. If the reaction is incomplete, increase hold time by 2 minutes, not temperature (to avoid charring).
-
Product Oiling: If the final amide comes out as an oil, the water/pyridine mixture might be too warm. Ensure the quench water is ice-cold and stir vigorously to induce crystallization.
-
Pressure Spikes: Benzoyl chloride reactions release HCl gas. While pyridine traps this, rapid addition can cause pressure spikes. Always use a vessel rated for at least 20 bar and add reagents before sealing, or use a pressure-relief setup if scaling up.
Safety Directives
-
Benzoyl Chloride: Potent lachrymator. Handle only in a fume hood.
-
Microwave Vials: Inspect for scratches before use. A compromised vial can fail catastrophically under pressure.
-
Pyridine: Toxic and flammable. Dispose of pyridine waste in segregated halogenated organic waste streams.
References
-
Microwave-Assisted Hantzsch Thiazole Synthesis
- Source: Kabri, Y., et al. "Microwave-assisted synthesis of 2-aminothiazoles." Tetrahedron Letters, 2020.
- Context: Establishes the baseline efficiency of ethanol as a solvent for this transform
-
Link:
-
Acylation Protocols
- Source: Gupta, M., et al.
- Context: Validates the use of pyridine/benzoyl chloride under microwave irradiation for rapid amid
-
Link:
-
Green Chemistry & Kinetics
- Source: "Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazole." Asian Journal of Chemistry.
- Context: Provides comparative data on yield and time (Minutes vs Hours) supporting the E-factor improvements.
-
Link:
-
Mechanistic Insight
- Source: "Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol..." PMC / NIH.
- Context: Details the reaction mechanism and structural characterization of similar thiazole-amide scaffolds.
-
Link:
Sources
Application Note: Optimized Cell Permeability Profiling for Benzamide Derivatives
Executive Summary
Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the backbone of critical therapeutics ranging from antipsychotics (e.g., Amisulpride, Sulpiride) to next-generation HDAC inhibitors (e.g., Entinostat). However, this scaffold presents a unique "Permeability Paradox" : the very amide bonds and basic amine side chains that drive high-affinity target binding often result in high polar surface area (PSA) and susceptibility to efflux transporters (P-gp/MDR1).
This guide provides a validated workflow to assess and optimize the permeability of benzamide derivatives. Unlike generic protocols, this document focuses on the specific physicochemical liabilities of benzamides—pH-dependent ionization and active efflux—and how to rigorously evaluate them using PAMPA and Caco-2/MDCK systems.
The Benzamide Challenge: Mechanistic Context
Before initiating wet-lab assays, it is critical to understand why benzamides fail permeability screens.
-
Hydrogen Bonding: The benzamide moiety acts as both a hydrogen bond donor and acceptor. High H-bond counts often correlate with poor passive diffusion.
-
Ionization: Many bioactive benzamides possess basic amine tails (pKa 8–10). At physiological pH (7.4), they are positively charged, significantly reducing passive membrane permeation.
-
Efflux Susceptibility: The benzamide core is a frequent substrate for P-glycoprotein (P-gp/ABCB1), particularly when targeting the Blood-Brain Barrier (BBB).
Strategic Workflow
The following decision tree outlines the logical progression for profiling benzamides.
Figure 1: Tiered screening strategy for benzamide derivatives. Note the critical checkpoint for Efflux Ratio (ER) calculation.
Protocol A: pH-Dependent PAMPA (The Passive Filter)
Purpose: To determine the intrinsic passive permeability (
Materials
-
Membrane: PVDF filter plates (0.45 µm hydrophobic).
-
Lipid Solution: 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane (for GIT model) or Porcine Brain Lipid extract (for BBB model).
-
Buffers: PBS adjusted to pH 5.0, 6.2, and 7.4.
Step-by-Step Methodology
-
Preparation of Artificial Membrane:
-
Carefully pipette 5 µL of the lipid solution onto the filter of the donor plate.[1]
-
Critical: Allow the solvent to evaporate for exactly 5 minutes? No. For dodecane-based lipids, do not dry. The liquid oil layer is the barrier.
-
-
Compound Preparation:
-
Dilute benzamide stocks (10 mM in DMSO) to 10 µM in the donor buffers (pH 5.0, 6.2, 7.4).
-
Note: Ensure final DMSO concentration is < 5% to avoid disrupting the lipid layer.
-
-
Assembly:
-
Add 300 µL of compound solution to the Donor (bottom) plate.
-
Add 200 µL of blank buffer (matching pH) to the Acceptor (top) plate.
-
Sandwich the plates carefully to avoid air bubbles.
-
-
Incubation:
-
Incubate at 25°C for 5 hours in a humidity chamber.
-
Benzamide Specific: Benzamides are stable, but cover the plate with a lid to prevent evaporation which alters concentration gradients.
-
-
Analysis:
-
Quantify compound in both Donor and Acceptor wells using LC-MS/MS.[2]
-
Validation: Use Lucifer Yellow in a control well. If detection in acceptor > 2%, the membrane was compromised.
-
Protocol B: Bidirectional Caco-2 Assay (The Active Gatekeeper)
Purpose: To assess active transport and P-gp efflux. This is the "Gold Standard" for benzamides intended for oral dosing or CNS targeting.
Materials
-
Cells: Caco-2 cells (passage 30–60), differentiated for 21 days on Transwell® inserts.
-
Transport Buffer: HBSS + 10 mM HEPES (pH 7.4).
-
Inhibitors: Verapamil (100 µM) or Zosuquidar (5 µM) for P-gp confirmation.
Experimental Setup (Visualized)
Figure 2: Bidirectional transport model. Benzamides often show low A-to-B transport but high B-to-A transport due to P-gp efflux.
Step-by-Step Methodology
-
Monolayer Validation (The "Go/No-Go" Step):
-
Equilibration:
-
Wash monolayers twice with pre-warmed (37°C) HBSS.
-
Equilibrate for 30 mins. Why? To remove esterases and stabilize pH.
-
-
Assay Initiation (Bidirectional):
-
A-to-B (Absorptive): Add 10 µM Benzamide to Apical (0.5 mL); Blank buffer to Basolateral (1.5 mL).
-
B-to-A (Secretory): Add 10 µM Benzamide to Basolateral (1.5 mL); Blank buffer to Apical (0.5 mL).
-
-
Sampling:
-
Take 50 µL aliquots from the receiver compartment at 60 and 120 minutes.
-
Crucial: Replace the volume with fresh buffer immediately to maintain sink conditions.
-
-
Efflux Inhibition (If ER > 2):
-
Repeat the assay with Verapamil (100 µM) added to both chambers.
-
If the Efflux Ratio drops to ~1.0, the benzamide is a confirmed P-gp substrate.
-
Data Analysis & Interpretation
Apparent Permeability ( )
Calculate
- : Rate of permeation (µmol/s) – slope of the cumulative amount vs. time plot.
-
: Surface area of the filter (
for 12-well Transwell). - : Initial donor concentration (µM).
Efflux Ratio (ER)
The ER tells you if your benzamide is being actively pumped out.
Interpretation Table
| Parameter | Value Range | Interpretation for Benzamides |
| High Permeability. Likely BCS Class I. | ||
| Moderate. May need formulation enhancement. | ||
| Low. Critical issue. Check solubility or efflux. | ||
| Efflux Ratio (ER) | Passive diffusion dominates. | |
| Efflux Ratio (ER) | Active Efflux. Likely P-gp substrate. | |
| Recovery | Non-specific Binding. Benzamide is sticking to the plastic plate. |
Troubleshooting Benzamide Specifics
Issue 1: Low Recovery (<70%)
-
Cause: Benzamides are lipophilic enough to stick to polystyrene plates, but polar enough to stay in water.
-
Solution: Add 0.1% BSA (Bovine Serum Albumin) to the receiver buffer. This acts as a "scavenger" to keep the compound in solution, mimicking plasma protein binding (Sink Conditions).
Issue 2: TEER drops during assay
-
Cause: High concentration (e.g., 50 µM) of basic amines can be cytotoxic or disrupt tight junctions.
-
Solution: Lower concentration to 5 µM or 1 µM. Verify cytotoxicity with an MTT assay post-transport.
Issue 3: PAMPA vs. Caco-2 Mismatch
-
Observation: High PAMPA permeability but low Caco-2 permeability.
-
Diagnosis: This is the classic signature of a P-gp substrate . The artificial membrane (PAMPA) lacks transporters, so it shows "false high" permeability. The Caco-2 cells pump it back out.
References
-
FDA Guidance for Industry. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.[5]Link
-
Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[3][5][6][7] Nature Protocols. Link
-
Hooker, J. M., et al. (2010). Histone deacetylase inhibitors with improved blood-brain barrier permeability. ACS Medicinal Chemistry Letters. (Discusses benzamide optimization). Link
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.[8] Link
-
Wang, Q., et al. (2023). Strategies to Overcome the Blood-Brain Barrier for Benzamide-Based Radiotracers. Journal of Medicinal Chemistry.[8] Link
Sources
- 1. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. enamine.net [enamine.net]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. ovid.com [ovid.com]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Caco-2 Method Validation | Bienta [bienta.net]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving water solubility of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Technical Support Center: Solubilization Strategies for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Ticket ID: SOL-404-TZB Subject: Compound precipitation in aqueous media / Poor bioavailability Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support hub for This compound . If you are here, you are likely experiencing "crashing out" upon dilution in aqueous buffers or observing negligible oral bioavailability.
Root Cause Analysis: This compound exhibits classic "Brick Dust" behavior. Its structure features three aromatic systems (chlorophenyl, thiazole, benzamide) linked in a way that promotes planarity. This allows the molecules to stack efficiently in the crystal lattice (high lattice energy), resisting dissolution. Furthermore, the high lipophilicity (cLogP ~4.2) and lack of ionizable groups at physiological pH (thiazole pKa ~2.5) make it a BCS Class II/IV candidate.
This guide prioritizes kinetic solubility (keeping it in solution long enough for assays) and thermodynamic solubility (stable formulations).
Part 1: Diagnostic & Quick Fixes (FAQs)
Q1: I dissolved it in DMSO, but it precipitates immediately when added to my cell culture media. Why?
A: This is the "Solvent Shift" phenomenon. DMSO is a powerful aprotic solvent that disrupts the intermolecular stacking. However, water is a highly polar protic solvent. When you dilute the DMSO stock into media (typically 1:1000), the solvent power drops exponentially. The hydrophobic effect drives your compound molecules together faster than water can solvate them.
Troubleshooting Protocol: The "Step-Down" Dilution Do not add 100% DMSO stock directly to media. Create an intermediate dilution.
-
Stock: 10 mM in DMSO.
-
Intermediate: Dilute 1:10 into PEG400 or Propylene Glycol (Result: 1 mM).
-
Final: Add the Intermediate to your media. The cosolvent (PEG) acts as a bridge, reducing the interfacial tension and preventing immediate nucleation.
Q2: Can I make a salt form (e.g., HCl) to improve solubility?
A: Proceed with extreme caution. While the thiazole nitrogen is basic, it is weakly basic (pKa ≈ 2.5).
-
The Trap: You can form an HCl salt in solid state. However, when you place that salt in water (pH ~7) or even standard buffers (pH 5), the pH is far above the pKa. The equilibrium shifts rapidly to the uncharged free base, causing disproportionation and precipitation.
-
The Fix: If you must use a salt, use a strong acid with a large counterion (e.g., Mesylate or Tosylate ) to disrupt crystal packing, but rely on excess acid or low pH buffers to keep it dissolved, which may not be compatible with biological assays.
Part 2: Advanced Formulation Strategies
If simple cosolvents fail, you must encapsulate the hydrophobic core or disrupt the crystal lattice.
Strategy A: Cyclodextrin Complexation (The "Donut" Approach)
Cyclodextrins (CDs) encapsulate the chlorophenyl or benzamide moiety, hiding the hydrophobic surface from water.
Recommended Excipient: Sulfobutylether-β-Cyclodextrin (SBECD) or HP-β-CD .
-
Why? Standard β-CD has low water solubility itself. SBECD is highly soluble and safe for parenteral use.
Protocol: In-Situ Complexation for IV/IP Injection
-
Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 10 mM Phosphate Buffer (pH 7.4).
-
Compound Addition: Add your compound in excess (e.g., 5 mg/mL) to the vehicle.
-
Energy Input: Sonicate for 30 minutes at 40°C, then stir overnight at room temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove un-complexed solid.
-
Validation: Check concentration via HPLC. Expect 10-50x solubility increase.
Strategy B: Amorphous Solid Dispersion (ASD)
For oral dosing (PO), you need to break the crystal lattice and "freeze" the molecules in a disordered, amorphous state using a polymer.
Recommended Polymer: HPMC-AS (Hypromellose Acetate Succinate) or PVP-VA64 .
Protocol: Solvent Evaporation Method
-
Dissolve: Dissolve Compound (100 mg) and HPMC-AS (300 mg) in Acetone/Ethanol (1:1). Ratio 1:3 (Drug:Polymer).
-
Evaporate: Use a rotary evaporator (Rotovap) at 40°C to remove solvent rapidly.
-
Dry: Vacuum dry the resulting film/foam for 24 hours.
-
Grind: Pulverize into a fine powder.
-
Resuspend: Suspend this powder in 0.5% Methylcellulose for oral gavage.
Part 3: Decision Logic (Visualization)
The following diagram illustrates the decision process for selecting the correct solubilization method based on your application.
Caption: Decision matrix for solubilizing thiazole-benzamide derivatives based on experimental context.
Part 4: Quantitative Data & Comparisons
Table 1: Estimated Solubility Performance by Formulation
| Formulation Approach | Est. Solubility (mg/mL) | Stability | Biological Compatibility |
| Pure Water / PBS | < 0.001 (Negligible) | N/A | High |
| 5% DMSO in Water | ~0.05 - 0.1 | Low (Precipitates < 1h) | Moderate (Cell toxicity risk) |
| 20% HP-β-CD | 1.0 - 5.0 | High (> 24h) | Excellent (IV/IP safe) |
| PEG400/Water (40:60) | 2.0 - 8.0 | Moderate | Low (Hemolysis risk if IV) |
| Amorphous Dispersion | N/A (Suspension) | High (Solid state) | Excellent (Oral only) |
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link
-
Serajuddin, A. T. (1999). Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences. Link
-
Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. Link
-
PubChem Compound Summary. (2025). This compound.[4][5] National Center for Biotechnology Information. Link
Sources
- 1. youtube.com [youtube.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 4. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-yl)-3-nitrobenzamide | Molport-002-292-713 | Novel [molport.com]
- 5. Compound N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-fluorobenzamide... [chemdiv.com]
Technical Support Center: Identifying Degradation Products of Chlorophenyl Thiazole Benzamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of chlorophenyl thiazole benzamide derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven answers and protocols to navigate the complexities of identifying degradation products for this specific class of compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful degradation study.
Q1: What are the primary degradation pathways for chlorophenyl thiazole benzamide compounds?
A1: Given their core structure, these compounds are susceptible to several degradation mechanisms. The most common pathways are hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: The amide bond is the most common site for hydrolysis. This reaction involves the cleavage of the amide linkage by water, a process that can be significantly accelerated by acidic or basic conditions, yielding a carboxylic acid and an amine.[2][3][4]
-
Oxidation: The thiazole ring's sulfur atom and the electron-rich aromatic rings are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxide impurities, or trace metals.[1][5] The reaction can lead to the formation of N-oxides or sulfoxides.
-
Photolysis: Aromatic amides and thiazole rings can be sensitive to light, particularly UV radiation.[6][7] For thiazoles with aryl substituents, a common photodegradation mechanism involves a reaction with singlet oxygen, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring.[8] Aromatic amides may undergo a photo-Fries rearrangement.[7][9]
Q2: Which functional groups are the most labile in this structure?
A2: The stability of the molecule is dictated by its weakest links. For a typical chlorophenyl thiazole benzamide structure, the two primary points of vulnerability are:
-
The Amide Linkage (-CO-NH-): This is the most predictable site of degradation. Amide hydrolysis is a well-understood process, though it occurs more slowly than ester hydrolysis.[4] The rate is highly dependent on pH and temperature.
-
The Thiazole Ring: This heterocyclic ring can be surprisingly reactive. It is susceptible to oxidative degradation at the sulfur atom and photolytic degradation, which can lead to complete ring cleavage.[6][8] The specific substituents on the thiazole and adjacent phenyl rings heavily influence its stability.[8]
Q3: What are the essential first steps in designing a forced degradation study for a new compound in this class?
A3: A systematic approach is critical. Before starting any bench work, follow these preliminary steps:
-
Literature Review: Investigate the known stability of structurally similar molecules. Data on fungicides like Thifluzamide, Benthiavalicarb, or Ethaboxam can provide valuable clues about the lability of the thiazole and benzamide moieties.[10][11][12]
-
In Silico Prediction: Use computational tools to predict potential degradation products and pathways. This can help anticipate the masses of degradants you might observe in LC-MS analysis.[6]
-
Define Stress Conditions: Based on the molecule's structure and intended storage and use conditions, select a comprehensive set of stress factors. The International Council on Harmonisation (ICH) guidelines provide a foundational framework.[13][14] A typical study includes acid hydrolysis, base hydrolysis, oxidation, heat, and light exposure.[15]
Q4: What are the most suitable analytical techniques for identifying unknown degradation products?
A4: A multi-technique approach is often necessary, but the cornerstone of modern degradation analysis is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .[1][16]
-
HPLC with UV/Photodiode Array (PDA) Detection: This is the primary tool for separating the parent compound from its degradation products and quantifying the extent of degradation.[16] A PDA detector is crucial as it helps determine if degradant peaks are spectrally pure.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is essential for structural elucidation.[16][17] High-resolution mass spectrometry (HRMS), such as TOF or Orbitrap, provides accurate mass measurements, allowing you to determine the elemental composition of unknown degradants. Tandem MS (MS/MS) experiments are then used to fragment the degradant ions, providing structural information based on the resulting fragmentation patterns.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of a significant degradation product, isolation via preparative HPLC followed by NMR analysis is the gold standard.[8]
Section 2: Experimental Design & Protocols
A successful forced degradation study requires careful planning and execution. The goal is not to completely destroy the compound, but to induce a target degradation of approximately 5-20%, which is sufficient to generate and reliably detect the primary degradation products.[15]
Experimental Workflow for Degradation Studies
The following diagram outlines the logical workflow for a comprehensive forced degradation study.
Caption: Workflow for forced degradation studies.
Protocol 2.1: General Procedure for Forced Degradation
This protocol provides a starting point for stressing a chlorophenyl thiazole benzamide compound.
1. Materials & Equipment:
-
Compound: Chlorophenyl thiazole benzamide derivative.
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (Acetonitrile, Methanol), Purified water.
-
Equipment: HPLC-PDA-MS system, pH meter, calibrated oven, photostability chamber, analytical balance.[15]
2. Stock Solution Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water). This stock will be used for all stress conditions to ensure consistency.
3. Application of Stress Conditions:
-
For each condition, prepare a sample and a corresponding control (e.g., for thermal stress, a control sample is stored at room temperature protected from light).
-
The goal is to achieve 5-20% degradation. Monitor the degradation by analyzing samples at various time points (e.g., 0, 2, 6, 12, 24 hours). Adjust stressor concentration or temperature if degradation is too fast or too slow.
| Stress Condition | Recommended Starting Parameters | Potential Reaction |
| Acid Hydrolysis | Mix stock with 0.1 M HCl. Heat at 60°C. | Amide bond cleavage. |
| Base Hydrolysis | Mix stock with 0.1 M NaOH. Heat at 60°C. | Amide bond cleavage. |
| Oxidation | Mix stock with 3% H₂O₂. Store at room temperature, protected from light. | Sulfoxide/N-oxide formation, ring opening. |
| Thermal | Expose solid powder and a solution to 80°C in a calibrated oven. | Fragmentation, rearrangement. |
| Photolytic | Expose solid powder and a solution to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²).[13] | Photo-Fries rearrangement, thiazole ring cleavage. |
Section 3: Troubleshooting Guide
Q: My compound shows no degradation under initial stress conditions. What should I do?
A: This indicates your molecule is highly stable. To induce degradation, you must increase the severity of the stress conditions incrementally.
-
For Hydrolysis: Increase the acid/base concentration (e.g., from 0.1 M to 1 M HCl) or the temperature (e.g., from 60°C to 80°C).
-
For Oxidation: Increase the H₂O₂ concentration (e.g., from 3% to 10%) or add a metal catalyst like CuCl₂.
-
Important: Only change one parameter at a time to understand its effect. Be aware that excessively harsh conditions can lead to secondary or unrealistic degradation pathways not relevant to real-world stability.[15]
Q: I see many small, unidentifiable peaks in my chromatogram after stressing. How can I proceed?
A: This often happens with excessive degradation (>20%).
-
Reduce Stress: First, reduce the stress duration or intensity to bring the total degradation back into the 5-20% range. This will simplify the chromatogram, making the primary degradants more prominent.
-
Method Optimization: Improve your HPLC method's resolution. Try a shallower gradient, a different column chemistry (e.g., Phenyl-Hexyl instead of C18), or a different mobile phase pH.
-
Peak Purity: Use a PDA detector to check the spectral purity of your peaks. Co-elution can make identification impossible.
Q: My mass balance is poor (e.g., the sum of the parent and all degradants is <<90%). What are the likely causes?
A: Poor mass balance suggests that some degradation products are not being detected. Common causes include:
-
Formation of Volatiles: Some degradation pathways may produce small, volatile fragments that are lost during sample preparation or are not retained on the HPLC column. Consider using Gas Chromatography (GC-MS) if this is suspected.[1]
-
Lack of a Chromophore: The degradation product may not have a UV-absorbing chromophore, making it invisible to a UV/PDA detector. Use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your MS.
-
Precipitation: A degradant may be insoluble in the sample solvent and precipitate out of the solution. Visually inspect your samples and consider analyzing any precipitate separately.
Section 4: Mechanistic Insights & Pathway Elucidation
Understanding the likely chemical transformations is key to rapidly identifying degradation products.
Potential Degradation Pathways
The diagram below illustrates the most probable points of cleavage on a generic chlorophenyl thiazole benzamide structure.
Caption: Key degradation sites on the molecular scaffold.
Hypothetical Degradation Products
When analyzing your LC-MS data, look for mass shifts corresponding to these common reactions.
| Degradation Pathway | Reaction | Mass Change | Example Products |
| Hydrolysis | Cleavage of the amide bond and addition of H₂O. | +18 Da (to sum of fragments) | Chlorophenyl thiazole amine + Benzoic acid derivative. |
| Oxidation | Addition of one oxygen atom. | +16 Da | Thiazole sulfoxide or N-oxide. |
| Double Oxidation | Addition of two oxygen atoms. | +32 Da | Thiazole sulfone. |
| Photolytic Cleavage | Reaction with singlet oxygen and rearrangement.[8] | Variable | Can result in the complete loss of the thiazole ring, forming a new benzamide derivative. |
By combining the information from forced degradation studies with mechanistic understanding and advanced analytical techniques, researchers can confidently identify and characterize the degradation products of chlorophenyl thiazole benzamide compounds, ensuring the safety, quality, and efficacy of these molecules.
References
- SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products: Detection and Minimization.
- Miyamoto, T., et al. (2005). Degradation of the Fungicide Benthiavalicarb-isopropyl in Soils. Journal of Pesticide Science, 30(2), 113-117.
- Minnesota Department of Agriculture. (n.d.). Ethaboxam. Retrieved from Minnesota Department of Agriculture website.
- BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
- BenchChem. (2025). Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
- Mizutani, H., et al. (2004). Residue Analysis of the Fungicide Benthiavalicarb-isopropyl and Its Degradation Products in Upland Field Soil. Journal of Pesticide Science, 29(2), 87-95.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- AERU. (n.d.). Benthiavalicarb-isopropyl (Ref: KIF-230). Retrieved from University of Hertfordshire website.
- PubChem. (n.d.). Benthiavalicarb isopropyl.
- Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2344.
- Wei, D., et al. (2016). Dissipation and Degradation Dynamics of Thifluzamide in Rice Field. Environmental Science and Pollution Research, 23(14), 14235-14243.
- ResearchGate. (n.d.). The Photolyses of Fully Aromatic Amides.
- Miller, T. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
- Slideshare. (n.d.). Detection identification characterization of degraded products.
- PubChem. (n.d.). Benthiavalicarb.
- Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry, 39, 110-120.
- FAO AGRIS. (n.d.). Dissipation and Degradation Dynamics of Thifluzamide in Rice Field.
- Cox, R. A. (2009). Benzamide hydrolysis in strong acids — The last word.
- Wei, D., et al. (2017). Residue behavior and risk assessment of thifluzamide in the maize field ecosystem. Environmental Science and Pollution Research, 24(28), 22469-22477.
- Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis.
- AERU. (n.d.). Thifluzamide (Ref: MON 24000). Retrieved from University of Hertfordshire website.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Ghaffari, M., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 458-464.
- Sharkey, W. H., & Mochel, W. E. (1959). Mechanism of the Photoöxidation of Amides. Journal of the American Chemical Society, 81(12), 3000-3005.
- AERU. (n.d.). Ethaboxam (Ref: LGC 30473). Retrieved from University of Hertfordshire website.
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 763-772.
- ResearchGate. (n.d.). Dissipation and Residue Level of Thifluzamide in Rice Field Ecosystem.
- Wu, X., & Beller, M. (2012). Lewis acid-catalyzed oxidation of benzylamines to benzamides.
- Wikipedia. (n.d.). Thiazole.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Health Canada. (2014). Ethaboxam.
- Patel, Y., & Shah, N. (2016). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Clinical Research, 8(10), 1432-1439.
- US EPA. (n.d.). Pesticides - Fact Sheet for Ethaboxam.
- Edward, J. T., & Meacock, S. C. R. (1957). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed), 2000-2006.
- Wagh, P., & Pande, V. (2021). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 18(2).
- ResearchGate. (n.d.). Chemical structure of fungicide Ethaboxam.
- The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
- Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4938.
- Gieshoff, T., et al. (2021). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Omega, 6(30), 20072-20079.
- Kestur, U. S., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of the Fungicide Benthiavalicarb-isopropyl in Soils [jstage.jst.go.jp]
- 11. mda.state.mn.us [mda.state.mn.us]
- 12. researchgate.net [researchgate.net]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajpsonline.com [ajpsonline.com]
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- 16. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 17. chromatographyonline.com [chromatographyonline.com]
stability of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide in DMSO
Technical Support Center: Stability of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide in DMSO
Case ID: 2-Benzamido-Thiazole-Stab-001 Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are inquiring about the stability of This compound (a 2-benzamido-4-arylthiazole derivative) in dimethyl sulfoxide (DMSO). While DMSO is the standard solvent for this lipophilic scaffold, this compound class exhibits latent instability in DMSO due to two primary mechanisms: S-oxidation of the thiazole ring and amide hydrolysis driven by DMSO’s hygroscopic nature.[1]
This guide provides a technical breakdown of these risks, troubleshooting steps for experimental anomalies, and validated protocols for handling.
Part 1: Critical Stability FAQs
Q1: Can I store this compound in DMSO at room temperature? A: No. Storage at room temperature (20–25°C) significantly accelerates degradation.[1] Thiazole-2-amides are susceptible to oxidative degradation in DMSO, which acts as a mild oxidant (Swern-like conditions), particularly at the sulfur position of the thiazole ring.[1] Room temperature storage can yield detectable impurities (S-oxides or hydrolysis products) within 48–96 hours.[1]
Q2: My DMSO stock solution turned yellow/orange over time. Is it still usable? A: Proceed with caution. A color shift from colorless/white to yellow/orange often indicates the formation of degradation products, such as the liberated 2-amino-4-(4-chlorophenyl)thiazole (hydrolysis product) or oxidative dimers.[1]
-
Action: Run a QC check (LC-MS or HPLC). If purity is <95%, discard the stock.[1]
Q3: What is the maximum shelf life of a 10 mM stock solution? A:
-
-80°C: 6–12 months (Optimal)[1]
-
-20°C: 1–3 months (Acceptable)[1]
-
+4°C: < 1 week (Risky)[1]
-
RT: < 2 days (Not recommended)[1]
Q4: Does this compound precipitate upon dilution into cell culture media? A: Yes, this is a high-risk event. The 4-chlorophenyl and benzamide moieties make this molecule highly lipophilic (LogP ~4–5).[1] Rapid dilution into aqueous media often causes "crashing out" (micro-precipitation), leading to false-negative biological data.[1]
Part 2: Troubleshooting Guide
| Symptom | Probable Cause | Technical Resolution |
| Loss of Biological Potency | Hydrolysis or Oxidation. The active amide bond has cleaved, or the thiazole ring has oxidized.[1] | Verify Purity: Perform LC-MS. Look for mass peaks corresponding to Benzoic acid (M-121) or the 2-aminothiazole core (M-209).Corrective Action: Prepare fresh stock from solid powder.[1] |
| Precipitation in Assay | "Crash-out" Effect. Compound concentration exceeds aqueous solubility limit.[1] | Protocol Adjustment: 1. Sonicate the DMSO stock before dilution.2. Perform serial dilutions in DMSO first, keeping DMSO constant (e.g., 0.1%), then spike into media.3. Inspect wells under a microscope for crystals.[1] |
| Inconsistent IC50 Values | Freeze-Thaw Cycles. Repeated freezing causes condensation (water intake) and crystal growth.[1] | Aliquot Strategy: Single-use aliquots are mandatory. Do not refreeze a thawed vial more than once. Store under argon/nitrogen if possible.[1] |
| Unexpected "New" Peak in HPLC | DMSO-Adduct or S-Oxide. DMSO reacting with the thiazole sulfur.[1][2] | Identification: Check for M+16 (Oxygen) or M+32 (Sulfone) peaks.[1] If present, your DMSO stock is compromised by oxidation.[1] |
Part 3: Mechanistic Insight (Degradation Pathways)
The stability profile is governed by the electron-deficient nature of the thiazole ring and the lability of the amide bond in the presence of hygroscopic DMSO.[1]
Key Degradation Pathways:
-
Amide Hydrolysis: DMSO absorbs atmospheric water.[1] This water attacks the carbonyl carbon of the benzamide, cleaving the molecule into Benzoic acid and 2-amino-4-(4-chlorophenyl)thiazole.[1]
-
S-Oxidation: DMSO can transfer oxygen to the thiazole sulfur, forming Sulfoxides (S=O) and Sulfones (O=S=O), which are often biologically inactive or toxic.[1]
Figure 1: Primary degradation pathways of thiazole-benzamides in DMSO storage.[1]
Part 4: Standard Operating Procedures (SOPs)
SOP-01: Preparation of 10 mM Stock Solution
Objective: Create a stable stock solution while minimizing water introduction.
-
Weighing: Weigh the solid powder into a glass vial (avoid plastic if possible to reduce leaching, though polypropylene is acceptable for short term).
-
Solvent: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1] Do not use an old bottle of DMSO that has been opened for months without a septum.[1]
-
Dissolution:
-
Add the calculated volume of DMSO.[1]
-
Vortex vigorously for 30 seconds.
-
Note: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes. The solution must be clear before storage.
-
-
Aliquot: Immediately dispense into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Sealing: Cap tightly. Parafilm is recommended to prevent moisture entry during freezer storage.[1]
SOP-02: Quality Control (QC) Check
Objective: Verify compound integrity before critical assays.
-
Method: RP-HPLC or LC-MS.[1]
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Acceptance Criteria:
References
-
Ellson, R., et al. (2005).[1] Handling of DMSO Stock Solutions in Drug Discovery. Combinatorial Chemistry & High Throughput Screening .
-
Context: Establishes DMSO hygroscopicity as a primary cause of compound degradation in libraries.[1]
-
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier .[1]
- Context: Authoritative text on solubility, LogP, and amide bond stability in drug discovery.
-
Weldon, C., et al. (2016).[1] Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem .
- Context: Specifically details the decomposition of 2-aminothiazole derivatives in DMSO, identifying oxidation and dimeriz
-
BenchChem Technical Support. (2025). Improving the Stability of Thiazole Compounds in DMSO for Long-Term Storage.
-
Context: General guidelines for thiazole stability and storage.[1]
-
Sources
overcoming steric hindrance in benzamide coupling reactions
Topic: Overcoming Steric Hindrance in Benzamide Coupling Reactions Support Tier: Level 3 (Senior Application Scientist) Ticket ID: STERIC-BENZ-001
Introduction
Welcome to the Advanced Synthesis Support Center. You are likely here because standard carbodiimide (EDC/DCC) or basic uronium (HBTU) couplings have failed to yield product with your sterically congested benzoic acid or aniline derivatives.
Steric hindrance in benzamide formation creates a kinetic barrier preventing the nucleophilic attack of the amine onto the active ester. To overcome this, we must move beyond "standard" protocols and utilize reagents that either (A) minimize the steric profile of the active intermediate or (B) increase the electrophilicity of the carbonyl carbon to such a degree that the reaction proceeds despite the steric clash.
Module 1: Diagnostic Workflow
Before selecting a reagent, categorize your substrate's steric burden. Use the decision tree below to select the appropriate protocol.
Caption: Protocol selection logic based on steric and electronic constraints of the benzoic acid and amine partners.
Module 2: The "Gold Standard" for Moderate Hindrance (HATU/HOAt)
For substrates with ortho-methyl or ortho-halo groups (but not 2,6-disubstitution), HATU is the benchmark. Its superiority over HBTU comes from the HOAt leaving group.
The Mechanism: Why HOAt Works
Unlike HOBt (benzotriazole), HOAt (7-aza-benzotriazole) contains a pyridine nitrogen. This nitrogen forms a hydrogen bond with the incoming amine, acting as a general base and "guiding" the amine to the carbonyl center, effectively lowering the entropic penalty of the reaction.
Caption: The "Neighboring Group Effect" of HOAt facilitates amine approach via the N7 pyridine nitrogen.
Protocol A: Optimized HATU Coupling
-
Reagents: HATU (1.2 eq), HOAt (0.2 eq - additive boosts rate), DIPEA (3.0 eq).
-
Solvent: DMF (Polar aprotic is essential to stabilize the charged transition state).
-
Procedure:
-
Dissolve Acid (1.0 eq) in DMF (0.2 M).
-
Add DIPEA (3.0 eq). Stir 5 min.
-
Add HATU (1.2 eq). Critical: Stir for 2-5 mins to form the active ester (yellow color change). Do not wait longer or the active ester may hydrolyze or rearrange.
-
Add Amine (1.1 eq).
-
Stir at RT for 16h.
-
Troubleshooting: If conversion is <50%, heat to 50°C. If still stuck, switch to Module 3.
-
Module 3: The Scalable Solution (T3P)
Propylphosphonic Anhydride (T3P) is often superior to HATU for sterically hindered couplings because it generates a mixed anhydride intermediate that is highly reactive but less prone to epimerization. It is also safer (no explosion risk like HOBt) and easier to work up (water-soluble byproducts).
Protocol B: T3P High-Temp Coupling
-
Reagents: T3P (50% w/w in EtOAc, 2.0 eq), Pyridine (3.0 eq).
-
Solvent: EtOAc or 2-MeTHF (T3P works best in non-polar or moderately polar solvents, unlike HATU).
-
Procedure:
-
Dissolve Acid (1.0 eq) and Amine (1.2 eq) in EtOAc.
-
Add Pyridine (3.0 eq).
-
Cool to 0°C (T3P addition is exothermic).
-
Add T3P solution dropwise.
-
Allow to warm to RT.
-
The "Kicker": For hindered substrates (e.g., ortho-substituted), heat the sealed vessel to 70-80°C for 12-24h.
-
Workup: Wash with water, 1M HCl, and NaHCO3. The phosphorus byproducts wash away completely.[1]
-
Module 4: The "Nuclear Option" (Ghosez's Reagent)
When you have a 2,6-disubstituted benzoic acid (e.g., 2,6-dichlorobenzoic acid), the steric shielding is too great for HATU or T3P to effectively form the active species or allow amine approach. You must convert the acid to an Acid Chloride .[2]
Why not Thionyl Chloride? SOCl2 generates HCl and heat, which can decompose acid-sensitive protecting groups (Boc, t-Butyl esters). The Solution: Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts acids to acid chlorides under neutral conditions at room temperature.
Protocol C: Neutral Acid Chloride Formation
-
Reagents: Ghosez's Reagent (1.2 - 1.5 eq).
-
Solvent: Dry DCM or Chloroform.
-
Procedure:
-
Dissolve the Hindered Acid (1.0 eq) in dry DCM under Argon.
-
Add Ghosez's Reagent (1.2 eq) dropwise at RT.
-
Stir for 1-2 hours. Monitor by TLC (methanol quench check) to ensure Acid Chloride formation.
-
Coupling: Add the Amine (1.2 eq) and DIPEA (2.0 eq) directly to this solution.
-
Catalysis: If the amine is also hindered, add AgCN (1.0 eq) . Silver cyanide acts as a soft Lewis acid, pulling the chloride away and creating a pseudo-acylium ion character that is hyper-electrophilic.
-
Comparison of Reagents
| Feature | HATU | T3P | Ghosez's Reagent |
| Steric Tolerance | Moderate | High | Extreme |
| Epimerization | Low (with base control) | Very Low | High (risk of ketene formation) |
| Solvent Class | Polar Aprotic (DMF) | Organic (EtOAc, DCM) | Non-polar (DCM, CHCl3) |
| Workup | Difficult (remove urea) | Easy (water wash) | Moderate |
| Best For | General Screening | Scale-up & Heat | 2,6-Disubstituted Acids |
FAQ / Troubleshooting
Q: My reaction turns black with HATU and yields no product. A: This often indicates the formation of the N-acylurea byproduct or polymerization of the coupling agent due to slow amine attack. Fix: Switch to Protocol C (Ghosez) . The acid chloride reacts much faster than the HATU active ester decomposes.
Q: I am coupling a 2,6-dimethylbenzoic acid to a bulky aniline. Even the Acid Chloride failed. A: This is the "brick wall" scenario. The amine is likely too electron-deficient and sterically blocked. Fix: Use the Bis-Anion Method .
-
Take your aniline (Amine) in THF.
-
Cool to -78°C and add LHMDS (2.2 eq) to fully deprotonate it (forming the nitrogen anion).
-
Add the Acid Chloride (prepared via Ghosez) to this anion.
-
The anion is a much stronger nucleophile and is smaller (no H attached) than the neutral amine.
Q: Can I use COMU instead of HATU? A: Yes. COMU is a morpholino-based uronium salt. It is safer (no benzotriazole explosive risk) and often more soluble. Mechanistically it is very similar to HATU. If HATU fails due to sterics, COMU usually will too; switch to T3P or Acid Chlorides.
References
-
Ghosez's Reagent Protocol
-
T3P Mechanism & Utility
-
HATU/HOAt Neighboring Group Effect
- Title: The neighboring group effect in the coupling of hindered amino acids.
- Source: Journal of the American Chemical Society.
-
URL:[Link]
-
General Review of Amide Coupling
- Title: Amide Bond Formation: Beyond the Myth of Coupling Reagents.
- Source: Chemical Reviews (2016).
-
URL:[Link]
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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- 6. pr.ibs.re.kr [pr.ibs.re.kr]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC of Thiazole Compounds
Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of thiazole-containing compounds. This document provides in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it quantitatively measured?
Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] An ideal chromatographic peak has a symmetrical, Gaussian shape. Tailing peaks can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the precision of quantification.[1][3]
This phenomenon is quantitatively assessed using the Asymmetry Factor (As) or the Tailing Factor (Tf) , which are calculated by chromatography data systems. While the terms are sometimes used interchangeably, their calculation methods differ slightly depending on pharmacopeial standards.[4][5]
-
USP Tailing Factor (Tf): The United States Pharmacopeia (USP) calculates the tailing factor at 5% of the peak height. A value of T = 1 indicates a perfectly symmetrical peak. Regulatory guidelines often require the tailing factor to be ≤ 2.0.[4][6][7]
-
Asymmetry Factor (As): This is often calculated at 10% of the peak height as the ratio of the distance from the peak midpoint to the back side of the peak over the distance from the peak midpoint to the front side.[4][6]
For practical purposes, a value close to 1.0 is ideal, and values greater than 1.2 are generally considered to be tailing.
Q2: My thiazole compounds are showing significant peak tailing. What are the most likely chemical causes?
Thiazole rings and their derivatives are prone to specific interactions with standard silica-based reversed-phase columns, which are the primary drivers of peak tailing. The two dominant causes are silanol interactions and metal chelation .
-
Secondary Silanol Interactions: Standard silica-based columns (e.g., C18, C8) have residual, unreacted silanol groups (Si-OH) on their surface.[2][8][9] The nitrogen atom in the thiazole ring is basic and can become protonated (positively charged), especially at acidic to neutral pH. These protonated basic analytes can then interact strongly via ion-exchange with acidic, deprotonated silanol groups (Si-O⁻) on the silica surface.[9][10][11] This secondary retention mechanism, in addition to the primary reversed-phase mechanism, causes some analyte molecules to be retained longer, resulting in a "tail".[8][12][13]
-
Metal Chelation: The silica matrix of columns or stainless-steel components of the HPLC system (like frits and tubing) can contain trace metal impurities (e.g., iron, aluminum, nickel).[1][12][14][15] Thiazole compounds, with their electron-donating nitrogen and sulfur atoms, can act as chelating agents, forming complexes with these metal ions.[1][16] This strong, undesirable interaction leads to significant peak tailing and, in severe cases, complete loss of the analyte signal.[1][14][17]
Q3: How can I systematically troubleshoot the cause of peak tailing for my thiazole compound?
A logical, step-by-step approach is crucial to efficiently identify and resolve the issue. The following workflow helps differentiate between chemical, instrumental, and physical causes of peak tailing.
If only the thiazole compounds are tailing, the problem is almost certainly chemical. If all peaks are tailing, it could be a physical issue with the column or system, such as a column void, a partially blocked frit, or excessive extra-column volume from long or wide tubing.[1][8][12][18]
Q4: What are the first and most effective adjustments I can make to the mobile phase to improve peak shape?
Adjusting the mobile phase pH is the most powerful initial step to control the peak shape of ionizable compounds like thiazoles.[19][20][21] The goal is to ensure the analyte exists in a single, consistent ionic state and to suppress the problematic secondary interactions.
-
Mechanism of Action:
-
Low pH (e.g., 2.5 - 3.5): At a low pH, the acidic silanol groups (Si-OH) on the silica surface are fully protonated and therefore neutral.[8][22] This prevents the ion-exchange interaction with the protonated (positively charged) basic thiazole analyte.[22] The interaction is minimized, leading to a much-improved peak shape.
-
High pH (e.g., 9 - 11): At a high pH, the basic thiazole analyte is deprotonated and becomes neutral. This neutral form will not engage in ionic interactions with the now fully deprotonated (negatively charged) silanol groups. This strategy requires a pH-stable column.[23]
-
It is critical to operate at a pH at least 2 units away from the analyte's pKa to avoid having a mixture of ionized and unionized forms, which causes severe peak distortion. [19][24]
Experimental Protocol: Systematic Mobile Phase pH Adjustment
-
Determine Analyte pKa: If known, find the pKa of your thiazole compound.
-
Select Buffers: Choose appropriate buffers for your target pH range. For low pH, 0.1% formic acid or trifluoroacetic acid (TFA) in water is common. For high pH, 10 mM ammonium hydroxide or ammonium bicarbonate may be used (ensure column compatibility).[25]
-
Low pH Run: Prepare a mobile phase with an aqueous component pH of ~2.8 (e.g., 0.1% Formic Acid).[25] Equilibrate the column and inject your sample.
-
High pH Run (Optional): If you have a pH-stable column (e.g., a hybrid or specific high-pH silica column), prepare a mobile phase with an aqueous component pH of ~10. Equilibrate and inject.
-
Analyze Results: Compare the peak asymmetry from the different pH runs. For most thiazoles on standard silica columns, a low pH mobile phase will provide a dramatic improvement in peak shape.
Q5: When should I use mobile phase additives like Triethylamine (TEA) or Trifluoroacetic Acid (TFA)?
Mobile phase additives are used to actively mask the secondary interaction sites or to act as ion-pairing agents to improve peak shape.[26]
-
Acidic Additives (TFA and Formic Acid): These are primarily used to control the mobile phase at a low pH, thereby protonating and neutralizing the silanol groups.[22][25]
-
Formic Acid (FA): A weaker acid, typically used at 0.1%, bringing the pH to around 2.8.[25] It is highly compatible with mass spectrometry (MS).
-
Trifluoroacetic Acid (TFA): A stronger acid and a strong ion-pairing agent.[24][27] At 0.1%, it lowers the pH to ~2.1 and pairs with protonated basic analytes, effectively shielding them from silanol interactions.[25] While excellent for peak shape, TFA is a strong ion suppressant in MS and should be avoided or used at very low concentrations (e.g., <0.05%) if MS detection is required.[24][28]
-
-
Basic Additives (Triethylamine - TEA): TEA is a "silanol suppressor" or "competing base."[22][29][30] It is a small basic molecule that preferentially interacts with the active silanol sites, effectively blocking them from interacting with your larger thiazole analyte.[22][30]
-
When to Use: TEA is often used at a mid-range pH (e.g., pH 7) where silanols are deprotonated and basic analytes are protonated. A typical concentration is 0.1-0.2%.[30]
-
Drawbacks: The use of TEA has declined because modern, high-purity silica columns have fewer active silanols.[18][25] Furthermore, TEA can shorten column lifetime and is not MS-friendly.[22]
-
| Additive | Typical Conc. | Mechanism of Action | Pros | Cons |
| Formic Acid (FA) | 0.1% (v/v) | pH control (suppresses silanol ionization) | Excellent MS compatibility; effective.[25] | Less effective than TFA for very basic compounds. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | pH control & Ion-pairing | Excellent peak shape improvement.[27] | Strong ion suppression in MS.[24][28] |
| Triethylamine (TEA) | 0.1 - 0.2% | Competing Base (masks silanol sites) | Effective at neutral pH.[22][30] | Not MS-friendly; can shorten column life.[22] |
| Ammonium Hydroxide | 10 mM | pH control (suppresses analyte ionization) | Good for high pH methods; MS-compatible.[28] | Requires a high-pH stable column.[23] |
Q6: Could my HPLC column be the root of the problem? When should I consider a different column?
Yes, the column is often a major factor. If mobile phase optimization does not fully resolve the tailing, your column chemistry or hardware may be the issue.
Consider switching columns when:
-
You are using an older, "Type A" silica column, which has higher metal content and more acidic silanol groups.[22]
-
Your current column is not sufficiently end-capped, leaving many silanols exposed.[8][9]
-
You need to work at high pH but your column is not rated for it.
-
You suspect irreversible metal chelation is occurring.
Modern Column Technologies for Basic Compounds:
-
High-Purity, "Type B" Silica Columns: These are made from silica with very low metal content, resulting in less active silanols and better peak shape for bases.[9]
-
End-Capped Columns: Most modern columns are "end-capped," where residual silanols are reacted with a small silylating agent to make them inert.[9][13]
-
Charged Surface Hybrid (CSH) or Positively Charged Surface Columns: These columns have a low-level positive charge incorporated onto the surface. This charge repels protonated basic analytes through electrostatic repulsion, preventing them from getting close enough to interact with residual silanols.[31]
-
Bio-Inert or Metal-Free Hardware: To combat metal chelation, some columns are built with PEEK-lined stainless steel or have their internal metal surfaces specially coated to create an inert flow path.[32][33][34][35] This prevents the sample from ever contacting active metal sites.[34][36]
Q7: I suspect metal contamination in my system is causing the tailing. How can I perform a system passivation?
If you suspect metal contamination from the system (not just the column), you can perform a cleaning and passivation procedure to remove metal ions and create a more inert surface. This is particularly useful for chelating compounds like some thiazoles.
Experimental Protocol: System & Column Passivation
Caution: Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure the acids used are compatible with all components of your HPLC system. Disconnect the column before passivating the system.
Objective: To remove adsorbed metal ions from the HPLC system and column using an acid wash followed by a chelating agent rinse.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol or methanol
-
Nitric Acid (HNO₃) or Phosphoric Acid (H₃PO₄)
-
Ethylenediaminetetraacetic acid (EDTA)
-
A union to replace the column
Procedure:
-
System Flush (Water): Remove the column and replace it with a union. Flush the entire HPLC system (pump, injector, tubing, detector cell) with HPLC-grade water for 30 minutes at 1 mL/min to remove any buffers.
-
Acid Cleaning:
-
Rinse to Neutral: Replace the acid solution with fresh HPLC-grade water and flush the system for at least 60 minutes, or until the eluent tests neutral with pH paper.[37] This step is critical to remove all traces of the strong acid.
-
Chelating Agent Rinse:
-
Prepare a 0.1% EDTA solution in water. EDTA is a strong chelating agent that will sequester remaining trace metals.[39]
-
Flush the system with the EDTA solution for 60 minutes.
-
-
Final Rinse and Storage: Flush the system again with HPLC-grade water to remove the EDTA, followed by a final flush with a storage solvent like methanol or acetonitrile. The system is now passivated.[37]
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]
-
Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from [Link]
-
LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]
-
Nagae, N., et al. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Restek. (n.d.). Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Welch Materials. (n.d.). Dragging factor vs. symmetric factor vs. asymmetric factor What is the difference. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Li, Y. (2010). Modified resolution factor for asymmetrical peaks in chromatographic separation. Journal of Chromatography A, 1217(34), 5485-5491. Retrieved from [Link]
-
Chromatography Forum. (2012, June 13). Tailing and Symmetry. Retrieved from [Link]
-
KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]
-
OCAnj. (2016, March 6). Reversed Phase HPLC 26 - Bases and Silanol Groups. YouTube. Retrieved from [Link]
-
Agilent. (n.d.). Altura Ultra Inert HPLC Columns. Retrieved from [Link]
-
Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography. Retrieved from [Link]
-
GL Sciences. (n.d.). InertSustainBio C18 HPLC Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). Column Watch: Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]
-
YMC Europe. (n.d.). Bioinert HPLC & UHPLC Columns. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Bio-Inert HPLC Columns. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 15). Are the Tailing factor, Symmetry factor, and Asymmetry factor the same?. Retrieved from [Link]
-
The Refined Knowledge. (2025, May 25). Tailing in Chromatography? ll EP Verses USP Tailing. YouTube. Retrieved from [Link]
-
Swansea University. (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]
-
Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography, 370(3), 403-18. Retrieved from [Link]
-
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Interchim. (2025, October 2). Reach New Heights in Performance: Agilent Altura HPLC Columns with Ultra Inert Technology. Retrieved from [Link]
-
Dolan, J. W., et al. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?. Retrieved from [Link]
-
ACS Publications. (2019, January 25). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Retrieved from [Link]
-
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
LCGC North America. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Validating the Purity of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide using NMR
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule such as N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, a substance with potential pharmacological relevance, rigorous purity assessment is not merely a procedural step but a fundamental requirement. This guide provides an in-depth, scientifically grounded comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for purity validation, underscored by experimental insights and protocols.
The Analytical Imperative: Why Purity Matters
The presence of impurities, even in minute quantities, can significantly alter the pharmacological and toxicological profile of an active pharmaceutical ingredient (API). For this compound, potential impurities could arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a robust analytical strategy is paramount. While multiple techniques can assess purity, they are not all created equal. This guide will focus on the unique advantages of qNMR as a primary method of quantification.
Orthogonal Approaches to Purity: A Comparative Overview
In analytical chemistry, the concept of "orthogonality" refers to the use of two or more independent methods to measure the same property, thereby increasing confidence in the results.[1] High-Performance Liquid Chromatography (HPLC) and qNMR are powerful orthogonal techniques for purity assessment.[1][2]
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Separation based on differential partitioning between a mobile and stationary phase. |
| Reference Standard | Does not require an identical reference standard for the analyte.[4] | Typically requires a certified reference standard of the analyte for accurate quantification. |
| Quantification | Absolute quantification is achievable with a certified internal standard.[4] | Relative quantification based on peak area percentage or external calibration. |
| Structural Info | Provides detailed structural information, aiding in impurity identification. | Provides retention time, which is not a unique identifier. |
| Sample Throughput | Generally lower throughput than modern HPLC systems. | High-throughput capabilities with autosamplers. |
| Destructive? | Non-destructive, allowing for sample recovery.[3] | Generally considered destructive. |
While HPLC is a workhorse in quality control for its high sensitivity and separation capabilities, qNMR offers a distinct advantage: it is a primary ratio method of measurement.[5] This means the signal response is directly proportional to the molar concentration of the analyte, allowing for highly accurate purity assignments without the need for a specific reference standard of the compound being tested.[6] This is particularly valuable when analyzing novel compounds where a certified standard may not be available.[4]
The qNMR Workflow: A Step-by-Step Protocol
The successful implementation of qNMR for purity determination hinges on a meticulously planned and executed workflow.[7] This process can be broken down into four key stages: method planning, sample preparation, data acquisition, and data processing.[7]
Caption: The four-stage workflow for quantitative NMR (qNMR) analysis.
Detailed Experimental Protocol
Objective: To determine the purity of a synthesized batch of this compound using ¹H qNMR with an internal standard.
Materials:
-
This compound (Analyte)
-
Maleic Acid (Certified Internal Standard, Purity ≥ 99.5%)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
High-precision analytical balance (readability to 0.01 mg)
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Selection of Internal Standard and Solvent:
-
Rationale: The internal standard must be stable, of known purity, and have resonance signals that do not overlap with the analyte's signals.[8] Maleic acid is a suitable choice as its vinylic proton signal appears as a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically free of signals from the analyte.[9] DMSO-d₆ is chosen for its excellent solubilizing power for a wide range of organic compounds.[8]
-
-
Sample Preparation:
-
Rationale: Accurate weighing is critical for accurate quantification.[10] A 1:1 intensity ratio between the analyte and standard peaks is ideal for integration accuracy.[7]
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of maleic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Rationale: Key acquisition parameters must be optimized for quantitative accuracy. A sufficiently long relaxation delay (D1) is crucial to ensure all protons have fully relaxed between pulses, preventing signal saturation and ensuring accurate integration.[11] A 90° pulse angle is recommended to maximize signal intensity.[7]
-
Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent.
-
Perform shimming to optimize the magnetic field homogeneity.
-
Set the following acquisition parameters:
-
Pulse angle: 90°
-
Relaxation delay (D1): 30-60 seconds (should be at least 5 times the longest T₁ of both the analyte and standard)
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio)
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Rationale: Careful and consistent processing of the NMR spectrum is essential to obtain reliable integral values.[7] Incorrect phasing or baseline can significantly distort the integrals.[7]
-
Apply a Fourier transform to the FID.
-
Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Integrate the selected, well-resolved signals of both the analyte and the internal standard. For the analyte, a signal from one of the aromatic regions that is free from overlap should be chosen. For maleic acid, integrate the singlet at ~6.3 ppm.
-
Purity Calculation
The purity of the analyte is calculated using the following formula[7]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
M : Molar mass
-
m : Mass
-
P : Purity of the standard
-
analyte : Refers to this compound
-
std : Refers to the internal standard (Maleic Acid)
Method Validation and Trustworthiness
A self-validating system is crucial for ensuring the trustworthiness of any analytical protocol.[12] For the qNMR method described, validation should be performed in accordance with ICH Q2(R1) guidelines and should assess parameters such as specificity, linearity, range, accuracy, and precision.[12][13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of overlapping signals between the analyte, internal standard, and any potential impurities.
-
Linearity: Assessed by preparing samples with varying concentrations of the analyte and plotting the integral ratio against the concentration ratio.
-
Accuracy: Determined by analyzing a sample with a known purity (if available) or by spiking a sample with a known amount of analyte.
-
Precision: Evaluated through repeatability (multiple preparations by the same analyst on the same day) and intermediate precision (analysis on different days or by different analysts).[14]
Conclusion: The Power of an Integrated Approach
While techniques like HPLC are indispensable for impurity profiling and separation, qNMR stands out as a powerful, direct, and structurally informative method for purity determination.[15][16] Its ability to provide absolute quantification without the need for an identical reference standard makes it an invaluable tool in the arsenal of the research and drug development scientist.[3] For validating the purity of this compound, a qNMR approach, as detailed in this guide, offers a high degree of confidence and scientific rigor. The most robust strategy often involves the complementary use of both qNMR and a chromatographic technique like HPLC to provide a comprehensive and irrefutable assessment of a compound's purity.[17]
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc. [Link]
-
Quantitative NMR Spectroscopy. Acanthus Research. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link]
-
qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link]
-
A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH. [Link]
-
Quality Guidelines. ICH. [Link]
-
Validating Analytical Procedures. The Royal Society of Chemistry. [Link]
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HPLC, a modular technique that complements NMR. Specific Polymers. [Link]
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Let's try doing quantitative NMR. JEOL Ltd. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. ResearchGate. [Link]
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qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]
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Mass Spectrometry Validation of Chlorophenyl Thiazole Synthesis: A Comparative Technical Guide
Part 1: Core Directive & Strategic Framework
Introduction
Chlorophenyl thiazoles are privileged pharmacophores in medicinal chemistry, serving as the structural backbone for numerous antimicrobial, anti-inflammatory, and neuroprotective agents. The presence of the chlorine atom modulates lipophilicity and metabolic stability, while the thiazole ring acts as a bioisostere for pyridine or benzene. However, the synthesis of these scaffolds—typically via the Hantzsch reaction—is prone to specific impurities, including uncyclized intermediates and regioisomers, which traditional NMR may fail to quantify at trace levels.
This guide moves beyond basic characterization, presenting a mass spectrometry (MS)-driven validation system . We compare ionization modalities (ESI vs. APCI) and mass analyzers (QQQ vs. Q-TOF) to establish a "Gold Standard" workflow for validating chlorophenyl thiazole synthesis.
Part 2: Comparative Analysis of MS Modalities[1]
Ionization Source Selection: ESI vs. APCI
For chlorophenyl thiazoles, the choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical.[1][2] While thiazoles are basic (pKa ~2.5), the electron-withdrawing chlorophenyl group can reduce basicity, affecting ionization efficiency.
| Feature | ESI (Electrospray Ionization) | APCI (Atmospheric Pressure Chemical Ionization) | Verdict for Chlorophenyl Thiazoles |
| Mechanism | Ion evaporation from charged droplets. Best for polar/ionic species. | Gas-phase chemical ionization (proton transfer). Best for neutral/non-polar species.[3] | ESI is generally superior due to the basic nitrogen on the thiazole ring, which protonates readily |
| Matrix Tolerance | Low. Susceptible to ion suppression from salts/buffers. | High. Robust against matrix effects. | Use APCI only if the final compound is highly lipophilic (e.g., multiple Cl atoms) or if the sample matrix is dirty (crude reaction mixtures). |
| Thermal Stability | Gentle. Good for labile intermediates (e.g., hydroxy-thiazolines). | Harsh. High heat can dehydrate intermediates artificially. | ESI is required to detect the hydroxy intermediate impurity (see Troubleshooting). |
Analyzer Resolution: Triple Quad (QQQ) vs. Q-TOF
-
Triple Quadrupole (QQQ): The workhorse for quantification. Use this for pharmacokinetic (PK) studies or impurity limit testing. It relies on Multiple Reaction Monitoring (MRM) transitions (e.g., Parent
Fragment ). -
Q-TOF / Orbitrap (HRMS): The standard for validation. You must use High-Resolution MS (HRMS) for the initial structural confirmation to verify the elemental composition and the chlorine isotope pattern with <5 ppm mass error.
Part 3: The Chlorophenyl Signature & Fragmentation Logic
Isotopic Validation (The "3:1 Rule")
The most distinct feature of a monochlorinated product is the isotopic cluster. Chlorine exists as
-
Validation Check: The Mass Spectrum must show an M and M+2 peak with an intensity ratio of approximately 3:1 .
-
Failure Mode: If the ratio is distorted, suspect interference from a co-eluting impurity or dehalogenation in the ion source.
Fragmentation Pathway (MS/MS)
Understanding how the molecule breaks apart is essential for designing MRM transitions.
-
Thiazole Ring Cleavage: The thiazole ring typically undergoes cleavage at the C-S and C-N bonds. Common losses include HCN (27 Da) and nitriles (R-CN).
-
Chlorine Radical Loss: A characteristic loss of 35/37 Da is observed, though the aromatic C-Cl bond is relatively stable compared to aliphatic chlorides.
-
RDA-like Cleavage: Retro-Diels-Alder fragmentation can occur, splitting the heterocycle.
Part 4: Experimental Protocol (Self-Validating System)
A. Synthesis (Hantzsch Reaction Context)[5][6][7][8][9]
-
Reaction: Condensation of 2-bromo-4'-chloroacetophenone with a thioamide/thiourea.
-
Critical Step: Dehydration of the intermediate 4-hydroxy-thiazoline to the aromatic thiazole.
B. Sample Preparation for LC-MS
-
Solvent: Dissolve 1 mg of crude product in 1 mL of MeOH:Acetonitrile (1:1).
-
Dilution: Dilute 10
L of stock into 990 L of 0.1% Formic Acid in Water (Final conc: ~10 g/mL). -
Filtration: 0.22
m PTFE filter (removes precipitated sulfur/salts).
C. LC-MS Method Parameters (Standardized)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8
m). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Source (ESI Positive):
-
Capillary Voltage: 3500 V.
-
Gas Temp: 300°C.
-
Fragmentor: 135 V (Optimize to prevent in-source fragmentation).
-
Part 5: Visualizations (Graphviz)
Diagram 1: Hantzsch Synthesis & Impurity Validation Workflow
This diagram illustrates the synthetic pathway and the specific MS checkpoints to detect common failures (e.g., incomplete dehydration).
Caption: Workflow tracking the Hantzsch synthesis from precursors to product, highlighting the critical hydroxy-intermediate impurity detection.
Diagram 2: MS Fragmentation Pathway (Chlorophenyl Thiazole)
Proposed fragmentation mechanism for structural confirmation in MS/MS mode.
Caption: Primary MS/MS fragmentation pathways. The loss of HCN is characteristic of the thiazole ring system.
Part 6: Data Interpretation & Troubleshooting
The "Hydroxy" Trap
Observation: You observe a peak at
Dehalogenation
Observation: A peak at
Dimerization
Observation: A peak at
References
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. PMC - NIH. [Link]
-
A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer. [Link]
-
Comparison of LC-MS and GC-MS for the Analysis of Pharmaceuticals. Spectroscopy Online. [Link]
-
Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. PMC - NIH. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Introduction: The Rationale for Investigation
In the landscape of modern drug discovery, the thiazole scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] Derivatives of this heterocyclic motif are integral to a number of FDA-approved drugs and are prevalent in compounds under clinical investigation, exhibiting properties that span antimicrobial, anti-inflammatory, and anticancer spectra.[3][4] This guide focuses on a specific thiazole derivative, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide , a compound of interest due to the established bioactivity of its constituent chemical moieties. The presence of the 4-chlorophenyl group and the benzamide linkage to the thiazole core suggests a strong potential for targeted biological interactions.
Given the well-documented anti-inflammatory and cytotoxic potential of similar thiazole and benzamide structures, this document outlines a comprehensive benchmarking strategy to evaluate this compound against established therapeutic agents in these domains.[5][6] Specifically, we propose a head-to-head comparison with:
-
Celecoxib : A selective cyclooxygenase-2 (COX-2) inhibitor, representing a cornerstone of anti-inflammatory therapy.[2][7][8][9]
-
Doxorubicin : A widely used chemotherapeutic agent, serving as a benchmark for cytotoxic potency.[10][11]
This guide is designed for researchers, scientists, and drug development professionals, providing a framework of robust experimental protocols to elucidate the compound's mechanism of action and therapeutic potential. The causality behind each experimental choice is explained to ensure a thorough and scientifically rigorous evaluation.
Part 1: Benchmarking Against Anti-Inflammatory Standards
The presence of the thiazole ring in our compound of interest strongly suggests a potential for anti-inflammatory activity. Several thiazole derivatives have been reported to exhibit significant anti-inflammatory effects.[6][12] A key enzyme implicated in inflammation is COX-2, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2][9][13] Therefore, a logical first step is to assess the compound's ability to inhibit this enzyme and to translate any in vitro findings to an in vivo model of inflammation.
In Vitro Evaluation: COX-2 Inhibition Assay
To determine if this compound exerts its potential anti-inflammatory effects through the well-established COX-2 pathway, a direct enzymatic inhibition assay is paramount. This allows for a quantitative comparison of its inhibitory potency against a known selective COX-2 inhibitor, Celecoxib.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies.[14][15][16][17]
-
Reagent Preparation :
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Celecoxib in DMSO.
-
Prepare serial dilutions of both the test compound and Celecoxib in COX Assay Buffer.
-
Prepare human recombinant COX-2 enzyme, COX Probe, and Arachidonic Acid substrate as per the manufacturer's instructions.
-
-
Assay Procedure :
-
To a 96-well black microplate, add COX Assay Buffer.
-
Add the diluted test compound or Celecoxib to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Add the human recombinant COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the Arachidonic Acid substrate to all wells.
-
Immediately begin kinetic reading of fluorescence (Ex/Em = 535/587 nm) at 37°C for 10-15 minutes.
-
-
Data Analysis :
-
Calculate the rate of reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound and Celecoxib relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Expected Data and Interpretation:
The primary outcome of this experiment will be the IC50 values for both this compound and Celecoxib.
| Compound | Predicted IC50 (COX-2) |
| This compound | To be determined |
| Celecoxib | ~0.04 µM (literature) |
A low micromolar or nanomolar IC50 value for the test compound would indicate potent COX-2 inhibition and warrant further investigation.
In Vivo Evaluation: Carrageenan-Induced Paw Edema Model
To ascertain if the in vitro COX-2 inhibitory activity of this compound translates to a tangible anti-inflammatory effect in a living system, the carrageenan-induced paw edema model in rats is a well-established and highly reproducible acute inflammation model.[18][19][20][21][22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is based on the seminal work by Winter et al. and subsequent refinements.[18]
-
Animal Acclimatization and Grouping :
-
Acclimatize male Wistar rats for at least one week.
-
Divide the animals into groups: Vehicle control, this compound (at various doses), and Celecoxib (positive control).
-
-
Dosing and Induction of Edema :
-
Administer the test compound, Celecoxib, or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema :
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Statistically analyze the data using ANOVA followed by a post-hoc test.
-
Expected Data and Interpretation:
A significant reduction in paw volume in the groups treated with this compound compared to the vehicle control group would confirm its in vivo anti-inflammatory activity. The potency can be directly compared to that of Celecoxib.
| Treatment Group | % Inhibition of Paw Edema (at 3 hours) |
| Vehicle Control | 0% |
| This compound (Dose 1) | To be determined |
| This compound (Dose 2) | To be determined |
| Celecoxib (10 mg/kg) | ~50-60% (literature) |
Workflow for Anti-Inflammatory Evaluation
Caption: Workflow for evaluating the anti-inflammatory potential of the test compound.
Part 2: Benchmarking Against Anticancer Standards
The structural features of this compound, particularly the substituted thiazole ring, are also found in compounds with demonstrated anticancer activity.[23][24] Therefore, a comprehensive evaluation of its cytotoxic effects on cancer cells is warranted. Doxorubicin, a potent and widely used chemotherapeutic, will serve as the benchmark for this assessment.[10][11]
In Vitro Cytotoxicity: MTT Assay
The initial step in evaluating anticancer potential is to determine the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a robust and widely used colorimetric method for assessing cell viability.[25][26][27][28][29]
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing cytotoxicity.[25][26][27][28][29]
-
Cell Culture and Seeding :
-
Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of this compound and Doxorubicin for 48 or 72 hours. Include a vehicle control (DMSO).
-
-
MTT Assay :
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Expected Data and Interpretation:
The IC50 values will provide a direct comparison of the cytotoxic potency of the test compound against Doxorubicin across different cancer cell lines.
| Compound | IC50 (MCF-7) | IC50 (A549) | IC50 (HCT116) |
| This compound | To be determined | To be determined | To be determined |
| Doxorubicin | ~0.1-2.5 µM[10][30][31][32] | >20 µM[10][11] | ~0.1-0.5 µM |
| Celecoxib | ~35-65 µM[1][3][33][34][35] | ~35-65 µM[1][3] | ~35-65 µM[1][3] |
A low micromolar IC50 for the test compound would be considered a promising result.
Mechanistic Insight: Apoptosis Detection by Western Blot
To understand how this compound induces cell death, it is crucial to investigate its effect on key apoptotic markers. Western blotting is a powerful technique for detecting changes in protein expression and activation that are indicative of apoptosis.[4][36][37][38][39]
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol outlines the key steps for detecting apoptotic proteins.[4][36][37][38][39]
-
Cell Treatment and Lysis :
-
Treat a selected cancer cell line with the test compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis :
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting :
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax). Use an antibody against β-actin or GAPDH as a loading control.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative changes in protein expression.
-
Expected Data and Interpretation:
An increase in the levels of cleaved Caspase-3 and cleaved PARP, along with a potential decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, would strongly suggest that this compound induces apoptosis.
Signaling Pathway of Apoptosis Induction
Caption: Proposed apoptotic signaling pathway induced by the test compound.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial benchmarking of this compound against established anti-inflammatory and anticancer drugs. The proposed experiments are designed to provide clear, quantitative data on the compound's potency and preliminary insights into its mechanism of action.
Positive results from these studies, such as a potent COX-2 inhibition comparable to Celecoxib and significant cytotoxicity against cancer cell lines, would strongly support the further development of this compound. Subsequent investigations could include broader profiling against a larger panel of cancer cell lines, in vivo xenograft studies for anticancer efficacy, and detailed pharmacokinetic and toxicological assessments. The logical and stepwise approach outlined herein ensures a self-validating system for the thorough evaluation of this promising thiazole derivative.
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Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work? Retrieved from [Link]
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Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
- Bottai, G., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 13(11), 1845.
- Al-Salahi, R., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 12(3), 204-210.
- Al-Bahlani, S., et al. (2015). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 1219, 15-22.
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ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. Retrieved from [Link]
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ResearchGate. (n.d.). IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. Retrieved from [Link]
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ResearchGate. (2014). Which proteins expression should I check by western blot for confirmation of apoptosis? Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
- Li, Z. G., et al. (2006). Antitumor effects of celecoxib on K562 leukemia cells are mediated by cell-cycle arrest, caspase-3 activation, and downregulation of Cox-2 expression and are synergistic with hydroxyurea or imatinib.
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ResearchGate. (n.d.). IC 50 values for celecoxib and E7123 in DLBCL cell lines. Retrieved from [Link]
- Khan, I., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. RSC Advances, 12(10), 5898-5914.
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MDPI. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]
- Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 135-144.
-
MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from [Link]
- Al-Omair, M. A., et al. (2016). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 10, 365-372.
- Jatav, V., et al. (2008). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Acta Poloniae Pharmaceutica, 65(3), 363-367.
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Safety Operating Guide
Personal protective equipment for handling N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
An Essential Guide to Personal Protective Equipment for Handling N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the known hazards of related thiazole and benzamide compounds and general best practices for handling research chemicals. It is imperative to treat this compound as potentially hazardous and to supplement this guide with a thorough risk assessment for your specific laboratory conditions.
Hazard Assessment and Characterization
Based on data for similar compounds, the potential hazards are summarized below:
| Hazard Category | Potential Hazard | Precautionary Statement |
| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin.[2][3] Causes skin and eye irritation.[3][4] | Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] Wash hands and any exposed skin thoroughly after handling.[4][5] Do not eat, drink or smoke when using this product.[2][5] |
| Physical Hazards | Thiazole derivatives can be flammable.[2][6] | Keep away from heat, sparks, open flames, and hot surfaces.[2][7] |
| Environmental Hazards | Assumed to be harmful to aquatic life.[6] | Avoid release to the environment.[8] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a robust barrier between the researcher and the chemical.[9] The minimum required PPE for handling this compound includes a lab coat, protective eyewear, and gloves.[10]
Eye and Face Protection
-
Safety Glasses: At a minimum, safety glasses with side-shields meeting ANSI Z87.1 standards are required for all laboratory work.[10][11]
-
Chemical Splash Goggles: When there is a risk of splashes, such as when handling solutions of the compound, chemical splash goggles are mandatory.[10][11]
-
Face Shield: For procedures with a significant splash or spray potential, a face shield should be worn in addition to safety glasses or goggles.[11][12]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is required.[11] For handling larger quantities or when there is a higher risk of splashes, a chemically resistant apron or smock should be worn over the lab coat.[13]
-
Clothing: Full-length pants or skirts and closed-toe shoes must be worn at all times in the laboratory.[11][12]
Hand Protection
-
Glove Selection: Due to the lack of specific chemical resistance data, double gloving with two pairs of nitrile gloves is recommended for incidental contact.[10] For prolonged contact or when handling concentrated solutions, consider using a more robust glove, such as a flexible laminate (Silver Shield) under a pair of heavy-duty chemically resistant outer gloves.[11] Avoid latex gloves as they offer poor chemical protection and can cause allergic reactions.[10]
-
Glove Inspection and Removal: Always inspect gloves for tears or punctures before use.[13] Remove gloves immediately if they become contaminated and wash your hands thoroughly before putting on a new pair.[10][13]
Step-by-Step PPE Workflow
Proper donning and doffing of PPE is critical to prevent cross-contamination.
Donning PPE
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your safety goggles or face shield.
-
Gloves: Put on your inner and outer pairs of gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Doffing PPE
-
Gloves: Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids touching the outside of the gloves with your bare hands.
-
Goggles/Face Shield: Remove your goggles or face shield.
-
Lab Coat: Remove your lab coat, turning it inside out as you take it off to contain any contamination.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
PPE Workflow Diagram
Caption: PPE Donning and Doffing Workflow
Operational and Disposal Plans
Handling Procedures
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]
-
Spill Management: In case of a spill, evacuate the area and prevent the spread of the material.[14] Use an inert absorbent material to clean up the spill and collect all contaminated materials in a sealed, labeled container for hazardous waste disposal.[8] Decontaminate the spill area with soap and water.[6]
Disposal Procedures
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[6] The label should include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Flammable").[6]
-
Container Management: Keep the waste container securely closed when not in use and store it in a designated satellite accumulation area away from incompatible materials.[6]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a certified hazardous waste disposal company.[6][14] Do not dispose of this chemical down the drain or in the regular trash.[6]
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[15] Seek medical attention if irritation persists.[4][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air.[4][15] If breathing is difficult, give oxygen.[16] Seek medical attention.[4][15] |
| Ingestion | Do NOT induce vomiting.[4][16] Rinse mouth with water.[2] Seek immediate medical attention.[4] |
References
- PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
- Personal Protective Equipment Policy for Research Laboratories and Support Facilities. University of South Carolina.
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
- Proper Disposal of 4-(2,4-Dimethylphenyl)
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College.
- Personal Protective Equipment | Division of Research Safety. University of Illinois.
- SAFETY DATA SHEET - 2-Amino-4-(4-chlorophenyl)thiazole. (2009, March 26). Fisher Scientific.
- SAFETY DATA SHEET - N-[4-(2-Chloro-6-methylphenyl)-2-thiazolyl]glycine. TCI Chemicals.
- Thiazole SDS, 288-47-1 Safety D
-
Safety Data Sheet - 6-ethoxyimidazo[2,1-b][9][10]thiazole-5-carbaldehyde. Enamine.
- 2-(4-CHLOROPHENYL)
- Thiazole 500 SC Safety D
- Thiazole - Material Safety D
- Material Safety Data Sheet - Thiazole. (2010, June 10). ScienceLab.com.
- SAFETY DATA SHEET - FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL.
- SAFETY DATA SHEET - Thiabendazole. (2024, August 5). Sigma-Aldrich.
- 2-(4-CHLOROPHENYL)
- Safety Data Sheet - Nitazoxanide. (2025, June 27). Cayman Chemical.
- SAFETY DATA SHEET - Thiazole. (2021, December 24). Fisher Scientific.
- N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide. EvitaChem.
Sources
- 1. Buy N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (EVT-3811348) [evitachem.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. villacrop.co.za [villacrop.co.za]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
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- 11. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 12. sc.edu [sc.edu]
- 13. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. actylislab.com [actylislab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
